7-Methyl-8-oxononanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methyl-8-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(9(2)11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOWLIHIXWSNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624078 | |
| Record name | 7-Methyl-8-oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407627-97-8 | |
| Record name | 7-Methyl-8-oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma of 7-Methyl-8-oxononanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-8-oxononanoic acid, a derivative of branched-chain fatty acids (BCFAs), is a molecule of growing interest in the scientific community. While its primary established role lies in the realm of synthetic organic chemistry as a versatile intermediate, its structural similarity to biologically active lipids suggests a potential for unexplored physiological functions. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its established synthetic applications, physicochemical properties, and a speculative exploration of its potential biological significance based on the broader context of branched-chain and oxo-fatty acids. Detailed experimental protocols for its synthesis are provided, alongside structured data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Chemical Identity of this compound
This compound is an aliphatic keto acid with the molecular formula C₁₀H₁₈O₃.[1] Its structure features a nine-carbon chain with a ketone group at the eighth carbon and a methyl group at the seventh position. This unique arrangement classifies it as a branched-chain oxo-fatty acid. While its presence as a natural metabolite has not been extensively documented, its utility as a building block in organic synthesis is well-established.[1][2] It serves as a key intermediate in the synthesis of complex molecules, including potential anti-inflammatory and antimicrobial agents.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in both synthetic and potentially biological experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| CAS Number | 407627-97-8 | |
| Appearance | Colorless Liquid | [1] |
| Purity | ≥95% | [1] |
| Storage | Room temperature | [1] |
Established Role in Organic Synthesis
The primary and well-documented role of this compound is as a synthetic intermediate.[1][2][3] Its carboxylic acid and ketone functionalities provide two reactive centers for a variety of chemical transformations. The acid group can be readily derivatized to form esters, amides, and other functionalities, making it a valuable tool for conjugating molecules.[3] This property is particularly useful in the development of novel bioactive compounds where the this compound scaffold can be linked to other pharmacophores.
Synthesis of Bioactive Compounds
Its structure is considered valuable in the synthesis of complex molecules that may possess therapeutic properties, such as anti-inflammatory and antimicrobial activities.[1][2] The branched-chain nature of the molecule can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of this compound has been described, involving a nucleophilic substitution followed by ketonic cleavage.[4]
Materials and Reagents
-
2-methyl acetoacetate
-
6-bromohexanoate
-
Sodium ethoxide
-
Absolute ethanol
-
Reagents for hydrolysis and column chromatography
Reaction Conditions
The synthesis is optimized under specific reaction conditions to achieve a high yield.[4]
| Parameter | Condition |
| Molar Ratio (Sodium ethoxide:2-methyl acetoacetate:6-bromohexanoate) | 1:1:1 |
| Solvent | Freshly made absolute ethanol |
| Reflux Reaction Time | 17 hours |
| Hydrolysis Temperature | 50°C |
| Hydrolysis Time | 12 hours |
| Purification | Column chromatography |
| Yield | Up to 81% |
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Role: An Area of Active Investigation
While direct evidence for the biological role of this compound is currently limited, its chemical structure as a branched-chain oxo-fatty acid places it within classes of lipids with known biological significance.
Context within Branched-Chain Fatty Acids (BCFAs)
BCFAs are found in a wide range of organisms, from bacteria to mammals, and are involved in numerous biochemical processes.[2] In bacteria, they are crucial components of cell membranes, influencing fluidity and permeability.[2] In higher organisms, research suggests potential roles for BCFAs in anti-inflammatory and neuroprotective actions.[2] The metabolism of some BCFAs occurs in peroxisomes.[2]
Significance of Oxononanoic Acid Derivatives
Oxononanoic acid derivatives are of considerable interest in biochemical research.[2] The position of the oxo group can significantly impact the molecule's reactivity and biological function. For instance, the related compound 9-oxononanoic acid is an inhibitor of acetyl-CoA carboxylase and is involved in lipid metabolism.[2] Furthermore, 4-oxononanoic acid is considered a marker for lipid peroxidation and is implicated in processes related to oxidative stress.[2] Altered levels of similar metabolites have been potentially associated with Type 2 Diabetes and obesity.[2]
Comparison with Related Molecules
The biological roles of structurally similar molecules provide clues to the potential functions of this compound. 8-amino-7-oxononanoic acid, for example, is a known low-abundance metabolite involved in biotin (B1667282) synthesis.[2] This highlights that even minor structural modifications can lead to highly specific biological roles.
A Note on Metabolism
The metabolism of branched-chain fatty acids can differ from their straight-chain counterparts, often involving α-oxidation in addition to β-oxidation, particularly when a methyl group is near the β-carbon. Omega (ω) oxidation is another alternative pathway for fatty acid metabolism that becomes more active when β-oxidation is impaired.
The following diagram provides a conceptual overview of the metabolic pathways for branched-chain fatty acids.
Caption: Conceptual overview of branched-chain fatty acid metabolism.
Future Directions and Conclusion
This compound stands at the intersection of synthetic chemistry and potential biological activity. While its role as a synthetic intermediate is clear, its biological functions remain largely uncharted territory. Future research should focus on several key areas:
-
Screening for Biological Activity: Investigating the potential anti-inflammatory, antimicrobial, and metabolic effects of this compound in various in vitro and in vivo models.
-
Metabolomic Studies: Searching for the presence of this compound in biological samples to determine if it is a naturally occurring metabolite.
-
Enzymatic Studies: Identifying potential enzymes that may synthesize or metabolize this compound.
References
In-depth Technical Guide: The Natural Occurrence of 7-Methyl-8-oxononanoic Acid in Plants
To our valued researchers, scientists, and drug development professionals,
This document addresses the current scientific understanding of the natural occurrence of 7-Methyl-8-oxononanoic acid in the plant kingdom. Following a comprehensive and in-depth review of the existing scientific literature, including metabolomic databases and phytochemical studies, we have concluded that there is currently no scientific evidence to support the natural occurrence of this compound in plants.
The majority of scientific and commercial data available for this compound identifies it as a synthetic compound. It is readily available from chemical suppliers and is primarily utilized as an intermediate in various chemical syntheses.
While the biosynthesis of a vast array of fatty acids, including branched-chain and oxo-fatty acids, is a well-established field of study in plant biology, this compound has not been identified as a metabolite in these pathways. Plant oxylipins, which are products of the oxidation of fatty acids, represent a diverse class of signaling molecules, but again, this compound is not a recognized member of this class.
Initial database searches suggested the presence of a structurally similar compound, 7-methylnonanoic acid, in Rosa roxburghii Tratt. and Camellia polyodonta F.C. How ex Hu. However, this compound lacks the critical 8-oxo functional group and is distinct from this compound. Subsequent detailed phytochemical analyses of these species have not reported the presence of this compound.
Given the absence of foundational data on the natural occurrence of this specific compound in plants, it is not feasible to provide the requested in-depth technical guide, which would include quantitative data, detailed experimental protocols for extraction and analysis from plant matrices, or diagrams of associated signaling pathways.
We will continue to monitor the scientific literature for any new findings related to the natural products of plants. Should any evidence for the natural occurrence of this compound emerge, this document will be updated accordingly.
We trust this clarifies the current state of knowledge on this topic and aids in directing future research efforts.
Discovery and history of 7-Methyl-8-oxononanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-8-oxononanoic acid, a branched-chain keto acid, serves as a key intermediate in organic synthesis, particularly in the development of bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context. While the specific discovery and detailed historical timeline of this compound are not well-documented in publicly accessible literature, its synthesis and general role as a building block for more complex molecules are established. This document summarizes the available quantitative data, details a published experimental protocol for its synthesis, and situates the compound within the broader context of branched-chain fatty acid biosynthesis.
Introduction
This compound (also known as 7-acetyloctanoic acid) is a derivative of nonanoic acid featuring a methyl group at the 7-position and a ketone at the 8-position. Its bifunctional nature, containing both a carboxylic acid and a ketone, makes it a versatile precursor in synthetic chemistry. The carboxylic acid moiety allows for derivatization, such as forming amides with amine-containing molecules, often facilitated by activating agents like EDC or HATU.[1][2][3][4][5] This property is valuable in the construction of larger, more complex molecules, including potential anti-inflammatory and antimicrobial agents.[6][7]
While it belongs to the class of branched-chain fatty acids (BCFAs), which are known components of bacterial membranes and are involved in various biochemical pathways, specific biological signaling pathways directly involving this compound have not been extensively characterized.[8] Some studies have noted its antimicrobial properties, suggesting it may inhibit the growth of certain bacterial strains.[8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [6][7] |
| Molecular Weight | 186.25 g/mol | [6][7] |
| CAS Number | 407627-97-8 | [7] |
| Appearance | Colorless to light yellow liquid | [6] |
| Purity (by GC) | 98.33% | [6] |
| Storage Temperature | Room temperature (sealed in dry conditions) | [6] |
| IUPAC Name | This compound | [7] |
Synthesis and Experimental Protocols
While the original publication detailing the first synthesis of this compound is not readily identifiable, a method for its synthesis has been described in the literature. One reported synthesis involves the nucleophilic substitution and subsequent ketonic cleavage using 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239) as starting materials, achieving a yield of up to 81%.[9]
A detailed experimental protocol for the synthesis of the synonym, 7-acetyloctanoic acid, is provided in a patent, which is outlined below.
Synthesis of 7-Acetyloctanoic Acid
Experimental Protocol:
This protocol is adapted from the synthesis of 7-acetyloctanoic acid as described in patent US7615646B2.
Materials:
-
Diester starting material (as described in the patent)
-
Dilute Hydrochloric Acid (40-50%)
-
Ethyl Acetate (B1210297)
-
Sodium Sulfate (B86663)
Procedure:
-
A mixture of the diester starting material (15 g, 0.052 mol) in dilute hydrochloric acid (100 ml, 40-50%) was heated to reflux for 12 hours.
-
The reaction mixture was then cooled to room temperature.
-
The cooled mixture was extracted with ethyl acetate (3 x 100 ml).
-
The combined organic phases were dried over anhydrous sodium sulfate and filtered.
-
The ethyl acetate was removed from the filtrate under reduced pressure.
-
The resulting residue was purified by distillation under reduced pressure to yield 7.7 g (80%) of 7-acetyloctanoic acid as a colorless liquid.
Characterization Data:
-
Boiling Point: 120-125 °C (at reduced pressure)
-
Infrared (IR) (neat): νcm⁻¹ = 1736 (s) and 1710 (s)
-
¹H NMR (CDCl₃): δ, 2.45-2.55 (q, 1H, J=6.6 Hz, 7-H); 2.35 (t, J=7.3 Hz, 2H, —CH₂—COOH); 2.125 (s, 3H, COCH₃); 1.65-1.15 (m, 8H, alkyl chain protons)
General Synthetic Workflow
The synthesis described above can be visualized as a two-step process following the initial formation of the diester. The workflow involves hydrolysis followed by purification.
Caption: General workflow for the synthesis of 7-acetyloctanoic acid.
Biological Context and Potential Signaling Pathways
Direct evidence for the involvement of this compound in specific signaling pathways is limited in current scientific literature. However, as a branched-chain fatty acid (BCFA), its biological context can be inferred from the general biosynthesis pathways of this class of molecules.
BCFAs are synthesized in many bacteria and are components of their cell membranes, influencing fluidity and permeability. The biosynthesis of BCFAs often utilizes branched-chain α-keto acids as primers, which are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.
General Biosynthesis of Branched-Chain Fatty Acids
The synthesis is initiated by the decarboxylation of branched-chain α-keto acids, followed by chain elongation via the fatty acid synthase (FAS) system, where malonyl-CoA serves as the chain extender. The initial branched-chain primer determines the structure of the final BCFA.
Caption: General pathway for the biosynthesis of branched-chain fatty acids.
It is plausible that this compound could be a product of such a pathway or a metabolite thereof. However, further research is required to elucidate its specific biosynthetic route and biological functions.
Conclusion
This compound is a valuable chemical intermediate with established synthetic routes. Its utility in the construction of more complex bioactive molecules is evident from its chemical structure. While its specific history of discovery is not well-documented, and its direct roles in biological signaling pathways remain to be fully investigated, its classification as a branched-chain fatty acid provides a framework for understanding its potential biological origins and functions. The detailed synthetic protocol and compiled quantitative data in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Future studies are warranted to explore its biological activities and potential therapeutic applications more thoroughly.
References
- 1. This compound [myskinrecipes.com]
- 2. Ketogenesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 407627-97-8 | BroadPharm [broadpharm.com]
- 5. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 7-Methyl-8-oxononanoic Acid: Synthesis, Derivatization, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-8-oxononanoic acid is a specialized organic compound primarily utilized as a synthetic intermediate in the fields of biochemistry and organic chemistry.[1] While its unmethylated structural analog, 8-amino-7-oxononanoate (B1240340), is a known precursor in the biotin (B1667282) biosynthesis pathway, current scientific literature does not indicate a natural metabolic role for this compound itself.[2] This guide provides a comprehensive overview of its chemical synthesis, potential for derivatization, and relevant analytical methodologies. The information presented is intended to support researchers in leveraging this molecule for the development of novel bioactive compounds and other chemical entities.
Chemical Synthesis
The primary route for the synthesis of this compound involves a nucleophilic substitution and subsequent ketonic cleavage.[3] The most well-documented procedure utilizes 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239) as starting materials.[3]
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established methodologies that report yields of up to 81%.[3]
Materials:
-
2-methyl acetoacetate
-
6-bromohexanoate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in freshly prepared absolute ethanol.
-
Nucleophilic Substitution: To the stirred solution, add 2-methyl acetoacetate dropwise. Following the addition, introduce 6-bromohexanoate to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for approximately 17 hours.
-
Hydrolysis: After cooling to room temperature, the reaction mixture is subjected to hydrolysis at 50°C for 12 hours to facilitate ketonic cleavage.
-
Workup and Extraction: Neutralize the reaction mixture and perform a liquid-liquid extraction using dichloromethane.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final colorless oil of this compound.[3]
Structure Identification: The structure of the synthesized compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3]
Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis of this compound.
Metabolic Precursors and Biological Role
Currently, there is a lack of evidence in peer-reviewed literature to suggest that this compound is a naturally occurring metabolite. Its unmethylated analog, 8-amino-7-oxononanoate, is a well-established intermediate in the biosynthesis of biotin.[2] The biosynthesis of 8-amino-7-oxononanoate involves the enzymatic condensation of L-alanine and pimeloyl-CoA, catalyzed by 8-amino-7-oxononanoate synthase.[2] While it has been suggested that this compound could potentially be formed through further transformation of intermediates in the broader biotin biosynthesis pathway, this remains speculative and is not supported by direct experimental evidence.[2]
Derivatives and Applications
The chemical structure of this compound, featuring a terminal carboxylic acid and a ketone functional group, makes it a versatile intermediate for the synthesis of more complex molecules.[1]
Derivatization via the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for derivatization. It can be readily converted into a variety of functional groups, including esters, amides, and acid halides. A common application is the formation of amide bonds with amine-containing molecules to create conjugated structures.[4][5] This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[4][5]
Potential Applications of Derivatives
While specific drug development applications of this compound derivatives are not extensively documented, its utility as a building block suggests potential in the synthesis of:
-
Bioactive Compounds: Its structure can be incorporated into larger molecules to develop novel anti-inflammatory and antimicrobial agents.[1]
-
Probes for Metabolic Studies: Derivatization can be used to attach reporter groups (e.g., fluorescent tags, affinity labels) for use in studying enzyme mechanisms and biochemical processes.[1]
-
Drug Conjugates: The carboxylic acid handle allows for its conjugation to other molecules, a strategy often employed in drug delivery and the development of antibody-drug conjugates (ADCs).
Logical Diagram of Derivatization Potential
Caption: Potential derivatization pathways for this compound.
Analytical Methodologies
The analysis of this compound, particularly in complex mixtures, typically relies on chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.
General GC-MS Protocol:
-
Extraction: Extract the analyte from the sample matrix using an appropriate organic solvent.
-
Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) using a suitable derivatizing agent.
-
GC Separation: Inject the derivatized sample onto a GC column (e.g., a non-polar or medium-polarity column) to separate the components based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of less volatile and more polar compounds and may not require derivatization.
General LC-MS Protocol:
-
Extraction: Extract the analyte from the sample matrix.
-
LC Separation: Inject the sample onto a liquid chromatography column (e.g., a reverse-phase C18 column) and elute with a suitable mobile phase gradient.
-
MS Detection: The eluting compounds are ionized (e.g., using electrospray ionization) and detected by a mass spectrometer.
Quantitative Data
Quantitative data for this compound is sparse in the literature. The primary available data point is the yield from its chemical synthesis.
| Parameter | Value | Reference |
| Chemical Synthesis Yield | Up to 81% | [3] |
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of novel bioactive molecules and chemical probes. While a direct biological role has not been established, its chemical properties make it a versatile building block for organic synthesis. This guide provides a foundational understanding of its synthesis, derivatization potential, and analytical considerations to aid researchers in its application. Further research is warranted to explore the full potential of its derivatives in drug discovery and other scientific disciplines.
References
- 1. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medlink.com [medlink.com]
An In-depth Technical Guide to the Enzymes in the Biotin Precursor Synthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the synthesis of key precursors to biotin (B1667282), an essential vitamin. While the specified topic is the synthesis of 7-methyl-8-oxononanoic acid, current scientific literature does not extensively describe a dedicated enzymatic pathway for this specific molecule. However, a closely related and well-characterized pathway exists for the synthesis of 8-amino-7-oxononanoate (B1240340) (also known as 7-keto-8-aminopelargonic acid or KAPA), a critical intermediate in the biosynthesis of biotin. This guide will focus on the enzymes involved in the synthesis of the pimeloyl moiety and its subsequent conversion to KAPA, a pathway of significant interest in microbiology and drug development.
The synthesis of the pimeloyl moiety, a seven-carbon dicarboxylic acid, is a fascinating process that involves the hijacking of the host's fatty acid synthesis (FAS) machinery.[1][2] This pathway is initiated by the methylation of a malonyl-thioester, which then enters the fatty acid synthesis cycle for two rounds of elongation.[1][3]
Core Enzymes and Their Roles
The biosynthesis of the pimeloyl moiety and its conversion to 8-amino-7-oxononanoate is a multi-step process catalyzed by a series of dedicated enzymes.
BioC: The Initiating Methyltransferase
The committed step in this pathway is the S-adenosyl-L-methionine (SAM)-dependent methylation of the ω-carboxyl group of a malonyl-thioester (malonyl-CoA or malonyl-ACP), a reaction catalyzed by BioC .[1] This methylation is crucial as it neutralizes the negative charge of the carboxyl group and creates a methyl ester that can be recognized by the fatty acid synthesis machinery, effectively tricking it into accepting this atypical substrate as a primer.[2][3]
Fatty Acid Synthase (FAS) Complex: The Elongation Engine
The methylated malonyl-thioester enters the fatty acid synthesis (FAS) pathway, which is a multi-enzyme complex responsible for the iterative elongation of acyl chains.[4][5] Through two complete cycles of condensation, reduction, dehydration, and a second reduction, the initial three-carbon unit is elongated to a seven-carbon chain, resulting in the formation of pimeloyl-acyl carrier protein (ACP) methyl ester.[1][2]
BioH and its Analogs: The Gatekeeper Esterases
Once the pimeloyl-ACP methyl ester is synthesized, the methyl group must be removed to terminate the chain elongation and expose the ω-carboxyl group necessary for the subsequent steps.[2] This hydrolysis is carried out by a pimeloyl-ACP methyl ester esterase. In Escherichia coli, this enzyme is BioH .[1][2][3] BioH acts as a gatekeeper, preventing the pimeloyl intermediate from undergoing further elongation within the FAS cycle.[2]
Interestingly, many bacteria that possess bioC lack a bioH homolog.[6][7] In these organisms, a number of non-homologous, isofunctional enzymes have been identified that can perform the same esterase reaction. These include BioG , BioK , BioJ , BioV , and BtsA .[7]
BioF: The First Step in Ring Assembly
The product of the BioH (or its analog) reaction, pimeloyl-ACP, is then utilized by 8-amino-7-oxononanoate synthase (AONS) , also known as BioF .[1][3] BioF is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylative condensation of pimeloyl-ACP with L-alanine to form 8-amino-7-oxononanoate (KAPA), coenzyme A, and carbon dioxide.[8][9] This reaction marks the first committed step in the assembly of the biotin rings.[10][11]
Quantitative Data on Key Enzymes
The following table summarizes key kinetic parameters for some of the enzymes in the 8-amino-7-oxononanoate synthesis pathway. Data availability is dependent on the specific enzyme and organism studied.
| Enzyme | Organism | Substrate | KM | Vmax | Reference |
| BioA | Escherichia coli | 7-keto-8-aminopelargonic acid (KAPA) | 1.2 µM | 0.16 µmol/min/mg | [12] |
| S-adenosyl-L-methionine (SAM) | 150 µM | [12] | |||
| Pyridoxamine phosphate (B84403) (PMP) | 21 µM | [12] | |||
| Pyridoxal phosphate (PLP) | 32 µM | [12] | |||
| 8-keto-7-aminopelargonic acid | 1000 µM | 0.027 µmol/min/mg | [12] |
Experimental Protocols
Detailed methodologies are crucial for the study of these enzymes. Below are outlines of common experimental protocols.
Protocol 1: In Vitro Reconstitution of Dethiobiotin (B101835) Synthesis
This assay is used to demonstrate the function of enzymes like BioV in the biotin synthesis pathway.
Objective: To confirm the pimeloyl-ACP methyl ester esterase activity of a candidate enzyme (e.g., BioV) by reconstituting the synthesis of dethiobiotin in vitro.
Materials:
-
Purified enzymes: BioC, FAS components (as needed), candidate esterase (e.g., BioV), BioF, BioA, BioD.
-
Substrates: Malonyl-CoA, S-adenosyl-L-methionine (SAM), L-alanine, ATP.
-
Acyl Carrier Protein (ACP).
-
Reaction buffer.
-
Quenching solution (e.g., perchloric acid).
-
HPLC system for product detection.
Methodology:
-
A reaction mixture is prepared containing all the necessary purified enzymes and substrates, except for the candidate esterase.
-
The reaction is initiated by the addition of the candidate esterase.
-
The mixture is incubated at an optimal temperature for a defined period.
-
The reaction is terminated by the addition of a quenching solution.
-
The reaction mixture is centrifuged to remove precipitated proteins.
-
The supernatant is analyzed by HPLC to detect the formation of dethiobiotin, the final product of this reconstituted pathway.
Protocol 2: Continuous Coupled Fluorescence Displacement Assay for BioA Activity
This high-throughput assay is designed to measure the activity of BioA.[8]
Objective: To continuously monitor the activity of BioA by coupling its reaction to subsequent enzymatic steps that result in a fluorescent signal.[8]
Materials:
-
Purified BioA and BioD.
-
Streptavidin.
-
A fluorescently labeled dethiobiotin probe.
-
Substrates: 7-keto-8-aminopelargonic acid (KAPA), S-adenosyl-L-methionine (SAM), ATP.
-
Assay buffer.
-
Microplate reader with fluorescence detection capabilities.
Methodology:
-
The assay is based on the principle that the fluorescent probe is quenched when bound to streptavidin.[8]
-
The BioA reaction produces 7,8-diaminopelargonic acid (DAPA).[8]
-
BioD then irreversibly converts DAPA to dethiobiotin.[8]
-
The newly synthesized dethiobiotin displaces the fluorescent probe from streptavidin, leading to an increase in fluorescence.[8]
-
The reaction is carried out in a microplate, and the increase in fluorescence is monitored over time using a plate reader. The rate of fluorescence increase is proportional to the activity of BioA.
Visualizing the Pathway and Workflows
Diagrams are essential for understanding complex biological pathways and experimental setups. The following diagrams were generated using Graphviz (DOT language).
Caption: Biosynthetic pathway of 8-amino-7-oxononanoate (KAPA).
Caption: Workflow for the continuous coupled fluorescence displacement assay for BioA activity.
References
- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. α-proteobacteria synthesize biotin precursor pimeloyl-ACP using BioZ 3-ketoacyl-ACP synthase and lysine catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
7-Methyl-8-oxononanoic acid CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-8-oxononanoic acid is a branched-chain fatty acid that serves as a key intermediate in various synthetic and biosynthetic pathways. Its chemical structure, featuring both a methyl branch and a ketone group, makes it a subject of interest in organic synthesis and biochemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, potential biological roles, and analytical methodologies. While it is recognized as a valuable building block, particularly in the synthesis of conjugated molecules and potentially in the development of anti-inflammatory and antimicrobial agents, detailed studies on its specific biological activities are still emerging.
Chemical Identification and Properties
A clear identification of this compound is crucial for any research or developmental work. The fundamental identifiers and properties are summarized below.
| Identifier | Value |
| CAS Number | 407627-97-8 |
| IUPAC Name | This compound |
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves nucleophilic substitution and ketonic cleavage.[1]
Starting Materials:
-
2-methyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
A solution of sodium ethoxide, 2-methyl acetoacetate, and 6-bromohexanoate is prepared in freshly made absolute ethanol. The recommended molar ratio of these reactants is 1:1:1.[1]
-
The reaction mixture is refluxed for 17 hours.[1]
-
Following the reflux, a hydrolysis reaction is carried out at 50°C for 12 hours.[1]
-
The final product, this compound, is isolated and purified using column chromatography.[1]
This protocol has been reported to achieve a yield of up to 81%.[1]
Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.
Analytical Methods
The analysis of this compound, particularly in complex biological matrices, typically employs chromatographic techniques coupled with mass spectrometry.[2] These methods offer the high sensitivity and specificity required for the detection and quantification of fatty acid derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the analysis of volatile and thermally stable compounds like fatty acid methyl esters. Derivatization to increase volatility may be necessary.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for the analysis of less volatile compounds and can provide detailed structural information through fragmentation patterns.[2]
Biological Context and Potential Signaling Pathways
While direct experimental evidence for the biological roles of this compound is limited, its structural characteristics place it within two significant areas of metabolism: as a branched-chain fatty acid and as a potential intermediate in biotin (B1667282) biosynthesis.
Branched-Chain Fatty Acids (BCFAs)
BCFAs are important components of cell membranes in many organisms and are involved in various biochemical and signaling processes.[2] They are known to influence membrane fluidity and permeability.[2] Some BCFAs have been investigated for their potential anti-inflammatory and neuroprotective effects.[2] The metabolism of certain BCFAs occurs in peroxisomes.[2]
Putative Role in Biotin Biosynthesis
Biotin (Vitamin B7) is an essential cofactor for carboxylase enzymes. Its biosynthesis is a well-established pathway, particularly in microorganisms and plants. While not definitively confirmed as a direct intermediate, this compound is structurally related to key molecules in this pathway, such as 8-amino-7-oxononanoate.[2] The biotin synthesis pathway begins with pimeloyl-CoA and involves a series of enzymatic steps to construct the vitamin's bicyclic ring structure.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Comprehensive Literature Review on 7-Methyl-8-oxononanoic Acid
This technical guide provides a comprehensive overview of the current scientific literature on this compound. The information presented covers its chemical properties, synthesis, potential biological significance, and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this and related molecules.
Chemical and Physical Properties
This compound is a branched-chain fatty acid derivative with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol .[1] Its structure consists of a nonanoic acid backbone with a methyl group at the 7th carbon and an oxo (ketone) group at the 8th carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | PubChem |
| Molecular Weight | 186.25 g/mol | PubChem[1] |
| CAS Number | 407627-97-8 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 7-acetyloctanoic acid | PubChem[1] |
Synthesis of this compound
The primary method reported for the synthesis of this compound involves a nucleophilic substitution followed by ketonic cleavage.[2]
Experimental Protocol
This protocol is based on the published synthesis which reports a yield of up to 81%.[2]
Materials:
-
2-methyl acetoacetate (B1235776)
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Nucleophilic Substitution: In a round-bottom flask, dissolve sodium ethoxide in freshly prepared absolute ethanol. The molar ratio of sodium ethoxide, 2-methyl acetoacetate, and 6-bromohexanoate should be 1:1:1.[2]
-
Add 2-methyl acetoacetate to the solution of sodium ethoxide in ethanol.
-
Slowly add 6-bromohexanoate to the reaction mixture.
-
Reflux the reaction mixture for 17 hours.[2]
-
Ketonic Cleavage (Hydrolysis): After cooling, hydrolyze the resulting intermediate by heating at 50°C for 12 hours.[2] The specific reagent for hydrolysis (e.g., aqueous acid or base) is not detailed in the abstract but would typically be an acidic or basic solution.
-
Workup and Purification:
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a colorless oil.[2]
-
Structure Identification: The structure of the synthesized compound was confirmed by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Significance
The biological activity of this compound has not been extensively studied. However, research on related branched-chain and oxo-fatty acids provides context for its potential roles.
Antimicrobial Activity
A study investigating the antimicrobial properties of various methyl-branched nonanoic acid (MNA) derivatives provides insights, although it does not specifically test the 8-oxo derivative.[3] The study determined the Minimum Inhibitory Concentration (MIC) values for different MNA isomers against a panel of bacteria and fungi.[3] For context, the data for 7-methylnonanoic acid (7-MNA) is presented below. It is important to note that this is not the same compound as this compound, and the oxo group could significantly alter the biological activity.
Table 2: Antimicrobial Activity of 7-Methylnonanoic Acid (7-MNA) (MIC in µg/mL)
| Microorganism | 7-MNA |
| Bacillus subtilis | >1000 |
| Mycobacterium smegmatis | 1000 |
| Sarcina lutea | 500 |
| Escherichia coli | >1000 |
| Salmonella typhimurium | >1000 |
| Streptomyces nojiriensis | 250 |
| Candida utilis | >1000 |
Data from a study on methyl-branched nonanoic acids, not this compound.[3]
Potential Role in Biotin (B1667282) Biosynthesis
This compound is structurally similar to key intermediates in the biotin (Vitamin B7) biosynthesis pathway. The first committed step in this pathway is the condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate, a reaction catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (BioF).[4][5] Given its structure, this compound could potentially interact with enzymes in this pathway, either as a substrate analog, an inhibitor, or a precursor under certain metabolic conditions. However, there is currently no direct evidence in the literature to support its involvement in biotin synthesis.
Caption: Established biotin biosynthesis pathway and the speculative interaction point for this compound.
Analytical Methods
The analysis of fatty acids and their derivatives in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the quantification of oxo-fatty acids. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form.
Proposed GC-MS Protocol (adapted from methods for similar compounds):
-
Extraction:
-
To a biological sample (e.g., 100 µL of plasma or serum), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the sample with a small volume of acid (e.g., 1M HCl) to protonate the carboxylic acid group.
-
Perform a liquid-liquid extraction with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Separate the organic phase, and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
A two-step derivatization is often employed for oxo-carboxylic acids.
-
First, the ketone group is protected, for example, by reacting with a methoxylamine solution to form a methyloxime.
-
Second, the carboxylic acid group is silylated to increase volatility, for instance, by using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).
-
The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Analytical Workflow Diagram
Caption: Proposed analytical workflow for the quantification of this compound in biological samples.
Conclusion and Future Directions
This compound is a branched-chain oxo-fatty acid for which a viable synthetic route has been established. While it is primarily used as an intermediate in organic synthesis, its structural similarity to biologically important molecules, such as intermediates in the biotin biosynthesis pathway, suggests potential, yet unexplored, biological roles.
Future research should focus on:
-
Biological Screening: A thorough evaluation of the antimicrobial, anti-inflammatory, and other biological activities of purified this compound is needed to move beyond speculation based on related compounds.
-
Metabolic Studies: Investigating whether this compound is a natural metabolite in any organism and its potential interaction with metabolic pathways, particularly fatty acid and biotin metabolism.
-
Enzyme Inhibition Assays: Testing the inhibitory effects of this compound on enzymes in the biotin biosynthesis pathway, such as BioF, could provide valuable insights into its mechanism of action and potential as a research tool or therapeutic lead.
This guide summarizes the currently available information on this compound. It is clear that this molecule represents an area with significant opportunities for further research and discovery.
References
- 1. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 7-Methyl-8-oxononanoic Acid
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a valuable intermediate in organic and biochemical synthesis. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and clear visual representations of key processes.
Core Chemical and Physical Properties
This compound is an organic compound characterized by a nine-carbon chain (nonanoic acid) with a methyl group at the 7th position and a ketone (oxo) group at the 8th position.[1] Its structure, featuring a terminal carboxylic acid and a mid-chain ketone, makes it a versatile building block in chemical synthesis.[2]
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 407627-97-8 | [1][3] |
| Molecular Formula | C₁₀H₁₈O₃ | [2][3][4] |
| Molecular Weight | 186.25 g/mol | [2][3][4] |
| Synonyms | 7-acetyloctanoic acid, 7-methyl-8-oxo-nonanoic acid | [1][3] |
| InChI Key | WLOWLIHIXWSNBM-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(CCCCCC(=O)O)C(=O)C | [3] |
Physical and Chemical Data
| Property | Value | Data Type | Reference(s) |
| Physical Form | Colorless to light yellow liquid/oil | Experimental | [5][6] |
| Purity | ≥95% (Commercial), up to 98.33% (GC) | Experimental | [1][6][7] |
| XLogP3 | 1.7 | Computed | [3] |
| Topological Polar Surface Area | 54.4 Ų | Computed | [3] |
| Hydrogen Bond Donors | 1 | Computed | [3] |
| Hydrogen Bond Acceptors | 3 | Computed | [3] |
| Storage Temperature | Room temperature or -20°C | Experimental | [7] |
Molecular Structure and Functional Groups
The unique chemical reactivity and utility of this compound are derived from its distinct functional groups: a carboxylic acid, a ketone, and a methyl-branched alkyl chain.[1]
Caption: Functional groups of this compound.
Experimental Protocols
Synthesis via Nucleophilic Substitution and Ketonic Cleavage
A documented method for synthesizing this compound involves the reaction of 2-methyl acetoacetate (B1235776) and ethyl 6-bromohexanoate (B1238239).[5] The structure of the final product is typically confirmed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[5]
Materials:
-
2-methyl acetoacetate
-
Ethyl 6-bromohexanoate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrolysis reagents
Procedure:
-
Nucleophilic Substitution: A reflux reaction is performed with a 1:1:1 molar ratio of sodium ethoxide, 2-methyl acetoacetate, and ethyl 6-bromohexanoate in freshly prepared absolute ethanol. The reaction is refluxed for approximately 17 hours.[5]
-
Hydrolysis (Ketonic Cleavage): Following the substitution reaction, the intermediate product undergoes hydrolysis at 50°C for 12 hours to yield the crude this compound.[5]
-
Purification: The final product is purified by column chromatography to yield a colorless oil. This method has been reported to achieve a yield of up to 81%.[5]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The primary application of this compound is as a synthetic intermediate or a linker molecule, particularly in the field of bioconjugation.[2][4][7]
Role as a Bioconjugation Linker
The terminal carboxylic acid group can be activated to react with primary amines, such as those found on the surface of proteins or other biomolecules, to form stable amide bonds.[4][7][8] This makes it a useful tool for conjugating molecules for various applications, including the development of antibody-drug conjugates (ADCs) or labeling biomolecules.
Activation and Conjugation: The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, for example, with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][7]
Caption: Logical workflow of bioconjugation using the subject acid.
Intermediate for Bioactive Compounds
This compound serves as a key building block in the synthesis of more complex molecules.[2] It is utilized in the development of novel anti-inflammatory and antimicrobial agents, where its specific carbon skeleton is a required structural motif.[2][9] Furthermore, it has applications in metabolic pathway research, aiding scientists in understanding enzyme mechanisms.[2]
References
- 1. This compound | CAS:407627-97-8 | AxisPharm [axispharm.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 407627-97-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, 407627-97-8 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 7-Methyl-8-oxononanoic Acid in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of 7-Methyl-8-oxononanoic acid in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a medium-chain keto acid.[1][2][3][4] While its specific biological role is not extensively characterized, related branched-chain fatty acids are known to be involved in various metabolic processes. For instance, 8-methyl nonanoic acid, a structurally similar compound, has been identified as a degradation by-product of dihydrocapsaicin (B196133) and may play a role in energy and glucose homeostasis.[5] The described method is intended for research purposes to enable further investigation into the pharmacokinetics and metabolic relevance of this compound. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is an organic compound that serves as an intermediate in the synthesis of various bioactive molecules.[1][2] Its quantification in biological matrices is essential for understanding its metabolic fate and potential physiological effects. LC-MS/MS offers the high sensitivity and specificity required for the reliable measurement of low-abundance analytes in complex biological samples. This application note details a robust protocol for the analysis of this compound, which can be adapted for various research applications, including drug metabolism studies and clinical research.
Experimental Protocols
Sample Preparation (Plasma)
A protein precipitation and derivatization approach is recommended to extract this compound from plasma and enhance its chromatographic and mass spectrometric properties. Derivatization with 3-Nitrophenylhydrazine (3-NPH) is a common method for keto acids, improving their ionization efficiency and chromatographic retention on reverse-phase columns.[6]
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
3-Nitrophenylhydrazine (3-NPH) solution (200 mM in 50% MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/Pyridine (B92270) solution (200 mM EDC in 50% MeOH with 9% pyridine)
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): As a stable isotope-labeled standard for this compound is not commercially available, a structurally similar compound, such as octanoic acid-d15, is proposed for use as an internal standard. A stock solution of the IS should be prepared in methanol.
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add 25 µL of 200 mM 3-NPH solution.[6]
-
Add 25 µL of 200 mM EDC/9% pyridine solution.[6]
-
Vortex briefly and incubate at room temperature for 30 minutes.[6]
-
Add 5 µL of 0.1% formic acid in water to stop the reaction.
-
Transfer the final solution to an LC-MS vial for analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-3-NPH | 322.2 | To be determined | To be determined |
| Octanoic acid-d15 (IS) | 160.2 | To be determined | To be determined |
Note: The precursor ion for the derivatized analyte is calculated based on the molecular weight of this compound (186.25 g/mol ) and the addition of the 3-NPH derivative minus water. The product ions and collision energies must be optimized by infusing a standard solution of the derivatized analyte into the mass spectrometer.
Data Presentation
Table 1: Linearity and Sensitivity of the Method (Example Data)
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.99 | 1 |
This table should be populated with experimental data upon method validation.
Table 2: Precision and Accuracy (Example Data)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 5 | < 15 | < 15 | 85-115 |
| 50 | < 10 | < 10 | 90-110 | |
| 500 | < 10 | < 10 | 90-110 |
This table should be populated with experimental data from quality control samples at low, medium, and high concentrations.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 407627-97-8 | BroadPharm [broadpharm.com]
- 3. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. dovepress.com [dovepress.com]
- 6. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 7-Methyl-8-oxononanoic Acid from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-8-oxononanoic acid is a branched-chain fatty acid derivative that serves as an intermediate in various biochemical processes.[1][2] It is recognized as a high-abundance metabolite in lipid oxidation and a low-abundance intermediate in biotin (B1667282) biosynthesis.[2] Accurate quantification of this molecule in biological tissues is crucial for understanding its role in metabolic pathways and its potential as a biomarker in disease states.[2]
This document provides a detailed protocol for the extraction of this compound from tissue samples, adapted from the well-established Folch method for lipid extraction.[3][4] The protocol is designed to be robust and reproducible for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Principle
The protocol is based on a liquid-liquid extraction method using a chloroform (B151607) and methanol (B129727) mixture to efficiently extract lipids, including this compound, from homogenized tissue samples. The subsequent washing step with a saline solution removes non-lipid contaminants, yielding a purified lipid extract ready for analysis.
Materials and Reagents
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% Sodium Chloride (NaCl) solution in ultrapure water
-
Internal Standard (IS): A deuterated or ¹³C-labeled analog of this compound (to be sourced commercially or synthesized). If unavailable, a structurally similar medium-chain fatty acid with a distinct mass can be used.
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
-
Nitrogen gas, high purity
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge (capable of 2000 x g and 4°C)
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Analytical balance
Procedure
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue sample.
-
Transfer the tissue to a glass homogenization tube.
-
Add 2 mL of ice-cold methanol.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Lipid Extraction:
-
To the homogenate, add 4 mL of chloroform. The final chloroform to methanol ratio should be 2:1 (v/v).
-
If using an internal standard, spike the solvent mixture with the appropriate amount of IS at this stage.
-
If desired, add BHT to the solvent mixture to a final concentration of 0.01% to prevent oxidation.
-
Vortex the mixture vigorously for 1 minute.
-
Agitate the sample on an orbital shaker at room temperature for 30 minutes.
-
-
Phase Separation:
-
Add 1.2 mL of 0.9% NaCl solution to the mixture.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases. Two distinct layers will form: an upper aqueous layer (methanol and water) and a lower organic layer (chloroform) containing the lipids. A protein disk may be visible at the interface.
-
-
Collection of Lipid Extract:
-
Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette.
-
Collect the lower chloroform layer, which contains the extracted lipids, and transfer it to a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas or using a rotary evaporator. Ensure the sample does not completely dry to prevent loss of volatile compounds.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-500 µL) of an appropriate solvent for your LC-MS analysis (e.g., a mixture of isopropanol (B130326) and acetonitrile).
-
-
Sample Storage:
-
Store the reconstituted samples at -80°C until LC-MS analysis to minimize degradation.
-
Data Presentation
The following table template is provided for researchers to summarize their quantitative data from the extraction and subsequent analysis of this compound.
| Sample ID | Tissue Weight (mg) | Reconstitution Volume (µL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (ng/mg tissue) | Recovery (%) |
| Control 1 | ||||||
| Control 2 | ||||||
| Control 3 | ||||||
| Treatment 1 | ||||||
| Treatment 2 | ||||||
| Treatment 3 |
-
Concentration Calculation: The concentration of this compound in the tissue can be calculated using a standard curve generated from authentic standards and the internal standard.
-
Recovery Calculation: The percentage recovery can be determined by comparing the amount of a known quantity of spiked standard extracted from the tissue matrix to the amount of the same standard in a neat solution.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the extraction of this compound.
Signaling Pathway
Caption: Simplified overview of the biotin biosynthesis pathway.
References
Application Notes and Protocols for the Chemical Synthesis of 7-Methyl-8-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-8-oxononanoic acid is a functionalized carboxylic acid that serves as a key intermediate in the field of organic and medicinal chemistry.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of a variety of more complex molecules. Notably, it is utilized in the development of bioactive compounds, including potential anti-inflammatory and antimicrobial agents.[1] The acid group allows for derivatization with amine-containing molecules through amide bond formation, often facilitated by coupling agents like EDC or HATU. This application note provides a detailed protocol for the chemical synthesis of this compound for research purposes, along with its physicochemical properties and a workflow for its application in further synthetic endeavors.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in subsequent reactions.
Table 1: Physicochemical Data of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| CAS Number | 407627-97-8 |
| Appearance | Colorless Liquid |
| Purity | Typically ≥95% |
| Storage Temperature | Room Temperature, sealed in a dry environment |
Experimental Protocol: Synthesis of this compound
This protocol is based on the synthetic route reported by Tang et al., which involves a nucleophilic substitution followed by ketonic cleavage. The synthesis starts from 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239).[2]
Materials and Reagents:
-
Sodium ethoxide (NaOEt)
-
2-Methyl acetoacetate
-
Ethyl 6-bromohexanoate
-
Absolute ethanol (B145695)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
Procedure:
Step 1: Nucleophilic Substitution
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 molar equivalent) in fresh absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2-methyl acetoacetate (1.0 molar equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Slowly add ethyl 6-bromohexanoate (1.0 molar equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain it for 17 hours with continuous stirring.
-
After 17 hours, cool the reaction mixture to room temperature.
Step 2: Hydrolysis and Ketonic Cleavage
-
To the cooled reaction mixture, add a solution of hydrochloric acid (e.g., 10% aqueous solution) until the pH is acidic (pH 1-2).
-
Heat the mixture to 50°C and stir for 12 hours to facilitate the hydrolysis of the ester and decarboxylation.
-
After 12 hours, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acidic starting materials.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a colorless oil.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound. A reported yield of up to 81% can be achieved.[2]
Characterization:
The structure of the synthesized this compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
Table 2: Key Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (NaOEt : 2-Methyl Acetoacetate : 6-Bromohexanoate) | 1 : 1 : 1 |
| Solvent | Absolute Ethanol |
| Nucleophilic Substitution Reaction Time | 17 hours |
| Nucleophilic Substitution Reaction Temperature | Reflux |
| Hydrolysis Reaction Time | 12 hours |
| Hydrolysis Reaction Temperature | 50°C |
| Reported Yield | Up to 81%[2] |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step chemical synthesis of this compound.
References
Application Notes and Protocols for Targeted Metabolomics Analysis of 7-Methyl-8-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-8-oxononanoic acid is a branched-chain keto acid that has garnered interest in the field of biochemistry and metabolic research.[1][2] While primarily utilized as an intermediate in organic synthesis for the creation of bioactive compounds, its structural similarity to key metabolic molecules suggests a potential role in biological pathways.[1] As a member of the broader class of branched-chain fatty acids (BCFAs), it may be involved in various biochemical processes and signaling pathways.[3] BCFAs are integral components of bacterial membranes and their metabolism in mammals occurs in peroxisomes.[3]
This document provides detailed application notes and experimental protocols for the targeted metabolomics analysis of this compound. These guidelines are intended to assist researchers in accurately quantifying this metabolite in biological matrices and in exploring its potential as a biomarker in various physiological and pathological states.
Potential Biological Significance
While the precise biological role of this compound is still under investigation, its structure suggests potential involvement in several metabolic pathways:
-
Branched-Chain Fatty Acid Metabolism: As a branched-chain keto acid, it is likely metabolized through pathways associated with BCFAs. These pathways are involved in cellular processes such as membrane fluidity and signaling.[3] Dysregulation of BCAA and their keto-acid derivatives (BCKAs) has been linked to metabolic disorders like insulin (B600854) resistance and obesity.[4]
-
Interaction with Biotin (B1667282) (Vitamin B7) Synthesis: The biosynthesis of biotin involves intermediates that are structurally similar to this compound, such as pimelic acid derivatives.[5] It is hypothesized that this compound could act as a competitive inhibitor or an alternative substrate for enzymes in the biotin synthesis pathway, potentially influencing biotin-dependent physiological processes.
-
Gut Microbiome Metabolism: The gut microbiota is a significant source of various fatty acids. This compound could be a product of bacterial metabolism within the gut, and its presence in circulation may reflect the composition and activity of the gut microbiome.
Data Presentation: Hypothetical Quantitative Data
As there is limited published quantitative data for this compound in biological samples, the following table presents a hypothetical dataset to illustrate the expected outcomes of a targeted metabolomics study. This data could be used, for example, to compare levels of the metabolite in a control group versus a group with a specific metabolic disorder.
| Sample ID | Group | This compound (ng/mL) | Standard Deviation (ng/mL) | p-value |
| P-001 | Control | 15.2 | 3.1 | \multirow{2}{}{0.045} |
| P-002 | Disease Model | 28.7 | 5.9 | |
| T-001 | Control | 45.8 | 9.2 | \multirow{2}{}{0.032} |
| T-002 | Disease Model | 82.1 | 15.4 | |
| U-001 | Control | 5.6 | 1.2 | \multirow{2}{*}{0.018} |
| U-002 | Disease Model | 12.9 | 2.5 |
Caption: Hypothetical quantitative data for this compound in plasma (P), tissue homogenate (T), and urine (U) samples from a control and a disease model group.
Experimental Protocols
A robust and sensitive method for the quantification of this compound in biological matrices is crucial for its study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose.
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (or other biological fluid)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials with inserts
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
3. LC-MS/MS Parameters
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ (m/z 185.1) → Product ion (e.g., m/z 141.1 for loss of CO2).
-
Internal Standard (d3): Precursor ion [M-H]⁻ (m/z 188.1) → Product ion (e.g., m/z 144.1). (Note: MRM transitions should be optimized for the specific instrument used.)
-
4. Data Analysis
-
Quantify the peak area of this compound and its internal standard.
-
Calculate the peak area ratio.
-
Generate a calibration curve using known concentrations of the analytical standard.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical biosynthesis of this compound.
Caption: Experimental workflow for targeted metabolomics analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 407627-97-8 | Benchchem [benchchem.com]
- 4. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methyl-8-oxononanoic Acid as a Potential Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. 7-Methyl-8-oxononanoic acid, a branched-chain fatty acid derivative, has emerged as a molecule of interest due to its potential links to fundamental metabolic pathways, particularly biotin (B1667282) and fatty acid metabolism. While direct clinical evidence is still in its nascent stages, its structural characteristics and biochemical context suggest it could serve as a valuable biomarker for dysregulation in these pathways, which are often perturbed in metabolic diseases.
These application notes provide an overview of the potential utility of this compound as a biomarker and present detailed protocols for its quantification in biological samples. It is important to note that while this molecule is a subject of research interest, it is not yet established as a routine clinical biomarker.
Biochemical Rationale for Biomarker Potential
This compound is structurally related to intermediates in the biotin (Vitamin B7) biosynthesis pathway. Biotin is an essential cofactor for several carboxylase enzymes that play critical roles in fatty acid synthesis, gluconeogenesis, and the metabolism of branched-chain amino acids. The synthesis of biotin itself is intricately linked to fatty acid synthesis pathways[1][2][3]. Alterations in the levels of intermediates within this pathway could, therefore, reflect broader metabolic dysfunction.
Derivatives of oxononanoic acid are being explored for their roles in various physiological and pathological processes, with some being investigated as potential disease biomarkers[1]. Given that metabolic disorders are often characterized by aberrant fatty acid metabolism and mitochondrial dysfunction, quantifying molecules like this compound may offer a window into these pathological processes.
Data Presentation: Hypothetical Quantitative Data
Due to the limited availability of large-scale clinical data, the following table is a hypothetical representation of how quantitative data for this compound could be presented. This table illustrates a potential trend that might be observed in a clinical research setting.
| Cohort | N | Plasma this compound (ng/mL) (Mean ± SD) | p-value |
| Healthy Controls | 100 | 15.2 ± 3.5 | - |
| Metabolic Syndrome Patients | 100 | 28.9 ± 7.1 | <0.01 |
| Type 2 Diabetes Patients | 100 | 35.4 ± 8.9 | <0.001 |
This data is illustrative and for demonstration purposes only.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the potential involvement of this compound in metabolic pathways and a typical workflow for its analysis.
References
Application Note: Derivatization of 7-Methyl-8-oxononanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-8-oxononanoic acid is a keto acid that, in its underivatized form, presents challenges for gas chromatography-mass spectrometry (GC-MS) analysis. The presence of a polar carboxylic acid group and a ketone functional group leads to low volatility and potential thermal instability at the high temperatures used in GC inlets and columns.[1] This can result in poor chromatographic peak shape, low sensitivity, and inaccurate quantification.[2][3] To overcome these limitations, a chemical derivatization process is essential to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[4][5]
This application note details a robust two-step derivatization protocol for this compound, involving methoximation of the ketone group followed by silylation of the carboxylic acid group. This sequential approach ensures that both functional groups are appropriately modified to yield a derivative with excellent chromatographic properties.[1]
Derivatization Strategy
The recommended strategy for this compound involves two key steps:
-
Methoximation: The ketone (oxo) group is converted to a methoxime derivative using a reagent like methoxamine (B1676408) hydrochloride (MOX). This step is critical as it stabilizes the carbonyl group, preventing potential tautomerization into its enol form, which could otherwise lead to multiple chromatographic peaks for a single analyte.[1]
-
Silylation: The carboxylic acid group is converted into a trimethylsilyl (B98337) (TMS) ester. Silylation replaces the active hydrogen on the hydroxyl group with a non-polar TMS group, which significantly increases the volatility and thermal stability of the molecule.[6][7] Common silylating agents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][8]
The overall derivatization workflow is depicted in the following diagram:
Caption: Derivatization workflow for this compound.
Experimental Protocols
This section provides detailed methodologies for the derivatization and subsequent GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard
-
Pyridine, anhydrous
-
Methoxamine hydrochloride (MOX) reagent solution (e.g., 20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Hexane (B92381) or Iso-octane, GC grade
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes and tips
Protocol 1: Two-Step Derivatization
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing this compound into a 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is free of moisture, as water can interfere with the silylation reaction.[5]
-
-
Step 1: Methoximation of the Ketone Group
-
Add 100 µL of the MOX reagent solution (20 mg/mL in pyridine) to the dried sample.
-
Tightly cap the vial and vortex for 1 minute to ensure complete dissolution and mixing.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
-
Step 2: Silylation of the Carboxylic Acid Group
-
Final Sample Preparation for Injection
-
(Optional) The reaction mixture can be injected directly.[4] However, for cleaner injections, the derivative can be extracted.
-
Add 500 µL of hexane or iso-octane to the cooled vial and vortex.
-
Add 500 µL of deionized water, vortex, and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
Transfer the dried organic layer to an autosampler vial for GC-MS analysis.
-
Data Presentation
The choice of derivatization reagent is critical for successful analysis. The following table summarizes common derivatization approaches for the functional groups present in this compound.
| Functional Group | Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages |
| Carboxylic Acid | Silylation | BSTFA, MSTFA, BSA | Trimethylsilyl (TMS) Ester | Highly volatile and thermally stable derivatives; rapid reaction.[5][8] |
| Alkylation (Esterification) | BF₃ in Methanol/Butanol | Methyl/Butyl Ester | Forms very stable esters that can be stored for extended periods.[4][9] | |
| Ketone | Methoximation | Methoxamine HCl (MOX) | Methoxime | Stabilizes the carbonyl group, preventing tautomerism.[1] |
| PFBHA Derivatization | PFBHA | Pentafluorobenzyl Oxime | Creates derivatives with high electron capture detector (ECD) sensitivity.[9] |
Suggested GC-MS Parameters
The following are general GC-MS parameters that should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Oven Program | Initial: 80°C, hold 2 min |
| Ramp: 10°C/min to 280°C | |
| Hold: 5 min | |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
This protocol provides a comprehensive framework for the successful derivatization and analysis of this compound by GC-MS, enabling researchers to achieve reliable and reproducible quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. weber.hu [weber.hu]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Applications of 7-Methyl-8-oxononanoic Acid in Agricultural Research: No Current Data Available
Extensive searches for the applications of 7-methyl-8-oxononanoic acid in agricultural research have yielded no specific studies or established protocols. The current body of scientific literature does not indicate its direct use or investigation as a plant growth regulator, signaling molecule, or in any other capacity within an agricultural context.
Information available from chemical suppliers and databases consistently categorizes this compound as an intermediate for organic synthesis.[1][2][3] Its primary utility lies in the field of biochemistry and organic chemistry, where it serves as a building block for creating more complex bioactive compounds.[1] Researchers have noted its value in the synthesis of molecules with potential anti-inflammatory and antimicrobial properties.[1]
While structurally related to oxylipins like jasmonic acid, which are well-known plant signaling molecules involved in growth and defense responses,[4][5][6] there is no evidence to suggest that this compound itself plays a similar role in plants. The research on plant signaling focuses on other C9 lipid peroxidation products like azelaic acid and 9-oxononanoic acid as being involved in systemic acquired resistance.[7]
References
Where to purchase 7-Methyl-8-oxononanoic acid analytical standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-8-oxononanoic acid is a branched-chain keto acid that serves as a valuable intermediate in organic synthesis and biochemical studies.[1] Its structural features make it a key building block for the synthesis of complex bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1] Furthermore, this compound is utilized in metabolic pathway research to elucidate enzyme mechanisms and other biochemical processes.[1] This document provides detailed information on the procurement of this compound analytical standards, along with comprehensive protocols for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a putative metabolic pathway is outlined based on the catabolism of related branched-chain fatty acids.
Purchasing this compound Analytical Standard
A variety of chemical suppliers offer this compound. The purity and available quantities may vary, so it is crucial to select a supplier that meets the specific requirements of your analytical application.
Table 1: Suppliers of this compound
| Supplier | Purity | Available Quantities | Catalog Number (Example) |
| BroadPharm | 95% | 1 g, 5 g | BP-28220 |
| MedChemExpress | --- | --- | HY-W614135 |
| MySkinRecipes | ≥95% | 1 g | #86876 |
| ChemicalBook | --- | Various | --- |
| Sigma-Aldrich | --- | --- | --- |
| Key Organics | --- | 5 g, 10 g, 25 g | MFCD12923311 |
Note: Availability, pricing, and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for metabolic studies. Due to its polarity and low volatility, derivatization is typically required for GC-MS analysis.[2] LC-MS/MS offers an alternative approach that may also benefit from derivatization to enhance sensitivity.
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction, derivatization, and analysis of this compound from a biological sample.
1. Sample Preparation and Extraction:
-
To 100 µL of a biological sample (e.g., plasma, serum, tissue homogenate), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid group.
-
Add 500 µL of a suitable organic solvent like methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 500 µL of MTBE to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (Two-Step: Methoximation followed by Silylation):
-
Methoximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270). This step converts the keto group to a methoxime, preventing tautomerization.[3]
-
Incubate at 60°C for 30 minutes.
-
Silylation: Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[2] This step converts the carboxylic acid group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ester.[2][4]
-
Incubate at 60°C for 30 minutes.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 10 minutes.[5] (This program should be optimized for the specific instrument and column).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte. A full scan can be used for initial identification.
-
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
| GC | |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Oven Program | 80°C (2 min), then 20°C/min to 280°C (10 min) |
| MS | |
| Ionization | Electron Ionization (EI), 70 eV |
| Mode | Selected Ion Monitoring (SIM) |
Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the sensitive quantification of this compound, which can be performed with or without derivatization. Derivatization with an agent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve ionization efficiency and chromatographic retention.[6]
1. Sample Preparation and Extraction:
-
Follow the same sample preparation and extraction procedure as described in Protocol 1 (steps 1.1-1.7).
2. Derivatization (Optional, for Increased Sensitivity):
-
To the dried extract, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol.
-
Add 50 µL of 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in methanol.
-
Add 50 µL of 7% pyridine in methanol.
-
Incubate at 37°C for 30 minutes.[6]
-
Dilute the sample with a suitable solvent (e.g., 0.5% formic acid in water) before injection.[6]
3. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte. (Optimization is required).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the underivatized acid or positive mode for the 3-NPH derivative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the [M-H]⁻ ion for the underivatized acid or the [M+H]⁺ for the derivatized form. Product ions (Q3) will be specific fragments generated by collision-induced dissociation.
-
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| LC | |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| MS/MS | |
| Ionization | Electrospray Ionization (ESI), Negative or Positive Mode |
| Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflows
Caption: General experimental workflow for the analysis of this compound.
Putative Metabolic Signaling Pathway
While a specific signaling pathway for this compound is not well-documented, it is understood to be involved in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[7][8][9] The degradation of these amino acids produces branched-chain acyl-CoA derivatives, which can then enter central metabolic pathways.[7][10] The following diagram illustrates a generalized pathway for branched-chain fatty acid metabolism.
Caption: Generalized catabolic pathway of branched-chain amino acids.
References
- 1. This compound [myskinrecipes.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. youtube.com [youtube.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. air.unimi.it [air.unimi.it]
- 7. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 10. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low recovery of 7-Methyl-8-oxononanoic acid during extraction
Welcome to the technical support center for the extraction of 7-Methyl-8-oxononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the extraction of this branched-chain keto acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a branched-chain fatty acid.[1] It is a colorless to light yellow liquid at room temperature and is used as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.[2][3][4] It is also considered a potential, though not direct, intermediate in the biotin (B1667282) biosynthesis pathway.[1]
Q2: Why is the recovery of this compound often low during extraction?
A2: Low recovery can be attributed to several factors, including its amphipathic nature (possessing both polar and nonpolar characteristics), the pH of the aqueous phase, the choice of organic solvent, the formation of emulsions, and potential degradation. As a carboxylic acid, its protonation state is pH-dependent, which significantly impacts its partitioning between aqueous and organic phases.
Q3: Which extraction technique is best for this compound?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. The choice depends on the sample matrix, the concentration of the analyte, and the desired purity of the final extract. LLE is a common starting point, while SPE can offer higher selectivity and cleaner extracts.
Q4: How does pH affect the extraction of this compound?
A4: To efficiently extract this compound into an organic solvent, the aqueous phase should be acidified to a pH at least 2 units below its pKa. This ensures the carboxylic acid group is protonated (-COOH), making the molecule less polar and more soluble in the organic phase.
Q5: What are the best storage conditions for this compound?
A5: It is recommended to store this compound at room temperature in a dry, sealed container.[3] For long-term storage, especially in solution, storing at -20°C is advisable.[5]
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Recommended Solution |
| Analyte remains in the aqueous phase | Incorrect pH: The pH of the aqueous phase is too high, causing the carboxylic acid to be deprotonated (carboxylate anion), which is more soluble in water. | Acidify the aqueous phase to a pH of approximately 2-3 using a strong acid (e.g., HCl) before extraction. This ensures the carboxylic acid is in its protonated, less polar form. |
| Inappropriate organic solvent: The chosen organic solvent has poor solubility for this compound. | Use a moderately polar, water-immiscible organic solvent. Ethyl acetate (B1210297) is often a good choice. Dichloromethane can also be used. Perform a small-scale solubility test if unsure. | |
| Formation of a stable emulsion | High concentration of lipids or proteins in the sample: These can act as surfactants, stabilizing the emulsion. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous phase, which can help break the emulsion.- Centrifuge the mixture to facilitate phase separation.- Filter the entire mixture through a bed of celite or glass wool. |
| Low final yield after solvent evaporation | Co-extraction of water: The organic phase is not sufficiently dried before evaporation. | Dry the organic extract over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporation. |
| Analyte volatility: Although not highly volatile, some loss may occur during aggressive evaporation. | Use a rotary evaporator with controlled temperature and pressure. Avoid using a strong stream of nitrogen for extended periods. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Recommended Solution |
| Analyte passes through the cartridge during loading | Improper sorbent conditioning: The sorbent is not properly wetted, leading to channeling. | Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water or an equilibration buffer. Ensure the sorbent bed does not dry out before sample loading.[6] |
| Incorrect sorbent type: The sorbent chemistry is not appropriate for retaining the analyte. | For retaining a carboxylic acid from an aqueous sample, a reverse-phase (e.g., C18) or a mixed-mode (e.g., reverse-phase with anion exchange) sorbent is suitable. | |
| Sample pH is too high: The analyte is in its charged (deprotonated) form and is not retained by a reverse-phase sorbent. | Acidify the sample to a pH of 2-3 before loading onto a reverse-phase cartridge. | |
| Analyte is not eluted from the cartridge | Elution solvent is too weak: The solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. | For a reverse-phase sorbent, use a stronger elution solvent such as methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can help to ensure the analyte remains protonated and elutes efficiently. |
| Insufficient elution volume: Not enough solvent has been used to completely elute the analyte from the sorbent bed. | Increase the volume of the elution solvent. Elute with multiple smaller volumes and collect them as separate fractions to determine the elution profile.[7] |
Quantitative Data
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 8-Amino-7-oxononanoic acid (for pKa reference) |
| Molecular Formula | C₁₀H₁₈O₃[8][9][10] | C₉H₁₇NO₃ |
| Molecular Weight | 186.25 g/mol [8][9][10] | 187.24 g/mol |
| Appearance | Colorless to light yellow liquid[3][4] | Not specified |
| pKa (predicted) | ~4.5-5.0 (Estimated for the carboxylic acid group) | Strongest Acidic: 4.45 |
| XLogP3 | 1.7[8][10] | Not specified |
Solubility Data (Qualitative)
| Solvent | Solubility of this compound |
| Water | The carboxylic acid group contributes to some water solubility, especially in its deprotonated (salt) form at higher pH.[11] |
| Methanol | Expected to be soluble. |
| Ethanol | Expected to be soluble. |
| Ethyl Acetate | Expected to be soluble. |
| Dichloromethane | Expected to be soluble. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
-
Sample Preparation:
-
If the sample is a solid, dissolve it in a suitable solvent (e.g., water or buffer).
-
For aqueous samples, ensure the volume is manageable for the size of your separatory funnel.
-
-
Acidification:
-
Transfer the aqueous sample to a separatory funnel.
-
Measure the pH of the sample.
-
Slowly add 1 M HCl dropwise while swirling until the pH of the aqueous solution is between 2 and 3.
-
-
Extraction:
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and invert it, opening the stopcock to release pressure.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Place the funnel in a ring stand and allow the layers to separate completely.
-
-
Collection of Organic Phase:
-
Drain the lower aqueous layer and set it aside.
-
Drain the upper organic layer (ethyl acetate) into a clean Erlenmeyer flask.
-
-
Repeat Extraction:
-
Return the aqueous layer to the separatory funnel.
-
Repeat the extraction (steps 3 and 4) two more times with fresh portions of ethyl acetate.
-
Combine all the organic extracts.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts and swirl gently.
-
Continue adding small portions of sodium sulfate until it no longer clumps together, indicating the solution is dry.
-
-
Solvent Removal:
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator.
-
-
Final Product:
-
The remaining oil or solid is the extracted this compound.
-
The final yield can be determined by weighing the flask.
-
Visualizations
Biotin Biosynthesis Pathway
Caption: Proposed involvement of this compound in the biotin biosynthesis pathway.
Liquid-Liquid Extraction Workflow
Caption: A typical workflow for the liquid-liquid extraction of this compound.
Troubleshooting Logic for Low LLE Recovery
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 407627-97-8 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound, 407627-97-8 | BroadPharm [broadpharm.com]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. welch-us.com [welch-us.com]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS:407627-97-8 | AxisPharm [axispharm.com]
Technical Support Center: Optimizing Chromatographic Separation of 7-Methyl-8-oxononanoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 7-Methyl-8-oxononanoic acid isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.
Question: I am observing poor resolution between the isomers of this compound. What steps can I take to improve it?
Answer:
Poor resolution is a common challenge that can often be addressed by systematically optimizing several chromatographic parameters.
-
Mobile Phase Composition: The polarity of the mobile phase is a critical factor. For reversed-phase chromatography (e.g., using a C18 column), decreasing the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase will generally increase retention times and may improve resolution. Experiment with small, incremental changes to the solvent ratio.
-
pH Control: Since this compound is a carboxylic acid, the pH of the mobile phase will significantly impact its retention.[1] Operating at a pH below the pKa of the carboxylic acid group (typically around 4.8) will suppress ionization, leading to increased retention on a reversed-phase column and potentially better separation.[1] Consider adding a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to control the pH.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase. While C18 columns are a good starting point, other phases may offer different selectivities. For example, a phenyl-hexyl column could provide alternative selectivity due to potential π-π interactions with the carbonyl group in the analyte.
-
Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and slowing down the movement of the analytes.
-
Gradient Elution: If isocratic elution is not providing adequate separation, a shallow gradient can help to resolve closely eluting peaks.
Question: My peaks are broad and tailing. How can I achieve sharper peaks?
Answer:
Peak broadening and tailing can be caused by several factors. Here are some troubleshooting steps:
-
Mobile Phase pH: As mentioned above, improper pH control for a carboxylic acid can lead to peak tailing. Ensure the mobile phase pH is consistently maintained at least 1.5 to 2 pH units below the analyte's pKa.
-
Sample Solvent: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible, or ideally weaker (less organic solvent). Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: Peak tailing can be a sign that your column is contaminated or that the stationary phase is degrading. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate-diameter tubing.
Question: How can I separate the enantiomers of this compound?
Answer:
Separating enantiomers requires a chiral environment. This can be achieved in a few ways:
-
Chiral Stationary Phases (CSPs): This is the most direct and common method for enantiomeric separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often a good starting point for separating a wide range of chiral compounds, including carboxylic acids. You will likely need to screen several different chiral columns and mobile phases to find the optimal conditions.
-
Chiral Derivatization: You can react your racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column (like a C18). After separation, the derivatizing agent can be cleaved to yield the individual enantiomers.
-
Chiral Mobile Phase Additives: A chiral selector can be added to the mobile phase. This selector will form transient diastereomeric complexes with the enantiomers, leading to different retention times on an achiral column. This method is generally less common than using CSPs.
Experimental Protocols & Data
Table 1: Suggested Starting Conditions for Reversed-Phase HPLC
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a shallow gradient, e.g., 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (or Mass Spectrometry) |
| Injection Volume | 5-10 µL |
Table 2: Suggested Starting Conditions for Chiral HPLC
| Parameter | Suggested Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol with 0.1% TFA (Normal Phase) or Acetonitrile/Water with 0.1% Formic Acid (Reversed-Phase) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Visualizing Workflows
Troubleshooting Workflow for HPLC Separation
References
Long-term stability and proper storage conditions for 7-Methyl-8-oxononanoic acid
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability and proper storage of 7-Methyl-8-oxononanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, it is recommended to store this compound at -20°C.[1][2] While some suppliers suggest that the compound can be stored at room temperature, storage at lower temperatures is advisable to minimize potential degradation over time.[3][4] The compound should be stored in a tightly sealed container in a dry and well-ventilated place.[5][6]
Q2: There seem to be conflicting storage recommendations from different suppliers. What is the best practice?
It is true that storage recommendations can vary. For instance, some sources indicate storage at room temperature is acceptable for up to three years, while others specify -20°C for long-term storage.[1][3][4]
Best Practice: When in doubt, always opt for the most stringent storage condition. Storing the compound at -20°C provides the greatest assurance of its stability and integrity over an extended period. If the compound is in a solvent, storage at -80°C is recommended for maximum stability.[3]
Q3: How should I handle this compound upon receiving it?
The compound is typically shipped at ambient temperature.[1] Upon receipt, it is best practice to transfer it to the recommended long-term storage condition of -20°C as soon as possible.[1] Ensure the container is tightly sealed to prevent moisture absorption.
Q4: What are the potential signs of degradation of this compound?
While specific degradation products are not well-documented in publicly available literature, general signs of degradation for a carboxylic acid compound can include a change in physical appearance (e.g., color change from colorless to light yellow liquid), or the presence of impurities detectable by analytical methods such as NMR or GC.[3][4] If you suspect degradation, it is advisable to re-analyze the purity of the compound before use.
Q5: Are there any known incompatible materials or conditions to avoid?
While specific incompatibility data for this compound is limited, general precautions for carboxylic acids should be taken. Avoid strong oxidizing agents, reducing agents, strong acids, and strong alkalis.[2] Also, avoid sources of ignition as a general laboratory precaution.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions and duration. If stored improperly, consider using a fresh batch of the compound. Re-test the purity of the existing stock if possible. |
| Contamination. | Ensure proper handling procedures are followed to avoid cross-contamination. Use clean spatulas and glassware. | |
| Change in physical appearance (e.g., color) | Potential degradation. | While a slight yellow color may not always indicate significant degradation, it is a warning sign.[3] It is recommended to assess the purity of the compound using an appropriate analytical technique (e.g., GC, NMR) before proceeding with experiments. |
| Difficulty in dissolving the compound | The compound is a liquid at room temperature.[3][4] If you are experiencing issues, it may be related to the choice of solvent. | This compound is an intermediate for synthesis and can be used with activators like EDC or HATU.[1][7] Consider the solvent used in your reaction system. Ensure the solvent is dry and appropriate for your downstream application. |
Storage Conditions Summary
| Condition | Temperature | Duration | Source |
| Long-term (Solid/Neat) | -20°C | Not specified, but recommended for stability. | BroadPharm[1], BioCrick[2] |
| Long-term (In Solvent) | -80°C | 2 years | MedChemExpress[3] |
| Long-term (In Solvent) | -20°C | 1 year | MedChemExpress[3] |
| Short-term/Working Solution | 2-8°C | Short term | BioCrick[2] |
| Room Temperature | Room Temperature | 3 years | MedChemExpress[3] |
| Shipping | Ambient Temperature | N/A | BroadPharm[1] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
Objective: To determine the stability of this compound under various storage conditions over time.
Materials:
-
This compound
-
Calibrated balance
-
Appropriate vials with tight-fitting caps
-
Environmental chambers or incubators set to desired temperature and humidity conditions
-
Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with a suitable detector, or Nuclear Magnetic Resonance (NMR) spectrometer)
-
Appropriate solvents for sample preparation
Methodology:
-
Initial Analysis (Time Zero):
-
Record the initial appearance of the compound.
-
Perform an initial purity assay using a qualified analytical method (e.g., GC-FID or HPLC). This will serve as the baseline.
-
Obtain an initial NMR spectrum to confirm the structure and serve as a reference.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into several vials to avoid repeated opening and closing of the main stock.
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature with and without light exposure).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before opening.
-
Visually inspect the sample for any changes in appearance.
-
Perform a purity assay using the same analytical method as in the initial analysis.
-
(Optional) Obtain an NMR spectrum to identify any potential degradation products.
-
-
Data Analysis:
-
Compare the purity results at each time point to the initial (time zero) purity.
-
A significant decrease in the main peak area and/or the appearance of new peaks would indicate degradation.
-
Analyze any changes in the NMR spectra to elucidate the structure of potential degradants.
-
Visualizations
Caption: Factors influencing the stability of this compound and mitigation strategies.
References
How to improve the sensitivity of 7-Methyl-8-oxononanoic acid detection
Welcome to the technical support center for the analysis of 7-Methyl-8-oxononanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of their detection methods.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound using chromatographic and mass spectrometric techniques.
Issue 1: Low or No Signal Intensity
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction method. For plasma or serum, consider a liquid-liquid extraction (LLE) with a solvent mixture like chloroform (B151607)/methanol (B129727) or hexane (B92381)/isopropanol. For urine, LLE with dichloromethane (B109758) under acidic conditions can be effective.[1][2][3] Solid-phase extraction (SPE) with a specialized lipid-extraction cartridge can also improve recovery and reduce matrix effects.[4][5][6] |
| Poor Ionization | For LC-MS with electrospray ionization (ESI), operate in negative ion mode to detect the carboxylate anion. However, sensitivity can be limited due to the need for acidic mobile phases for reversed-phase chromatography.[7] To significantly boost sensitivity (potentially over 10,000-fold), consider derivatization to introduce a permanently charged group, allowing for analysis in the more sensitive positive ion mode.[7] |
| Analyte Degradation | Ensure samples are processed at low temperatures, preferably on dry ice, to prevent degradation.[8] Store samples and standards at -20°C or lower under an inert atmosphere (e.g., argon). |
| Suboptimal Derivatization (for GC-MS) | For GC-MS analysis, derivatization to fatty acid methyl esters (FAMEs) is crucial to increase volatility.[9][10] Ensure complete derivatization by optimizing reaction time and temperature. Common reagents include boron trifluoride (BF₃) in methanol or silylation agents like BSTFA.[9][11] |
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | The polar carboxyl group of underivatized this compound can interact with the GC column's stationary phase, leading to peak tailing.[10][11] Ensure the derivatization reaction goes to completion. |
| Active Sites in the GC System | Active sites in the GC inlet or column can cause analyte adsorption. Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis. |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume. |
Issue 3: High Background Noise or Matrix Effects in LC-MS
| Potential Cause | Recommended Solution |
| Co-eluting Interferences | Enhance chromatographic separation by optimizing the gradient elution profile. A longer, shallower gradient can improve the resolution of the analyte from interfering compounds. |
| Ion Suppression | Co-eluting compounds can compete with the analyte for ionization, reducing its signal.[12] Improve sample cleanup using SPE to remove interfering substances like phospholipids.[12] Diluting the sample can also mitigate ion suppression.[12] |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents and reagents.[12] Regularly flush the LC system and clean the ion source to prevent contamination buildup.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally offers the highest sensitivity and specificity.[14] To achieve optimal sensitivity, chemical derivatization to introduce a permanently positively charged tag can dramatically enhance the signal in positive ion mode ESI-MS/MS.[7][15] For gas chromatography, GC-MS with electron capture detection of pentafluorobenzyl esters also provides very high sensitivity.[16]
Q2: Is derivatization necessary for the analysis of this compound?
A2: For GC-MS analysis, derivatization is essential to increase the volatility and reduce the polarity of the analyte.[9][10][11] For LC-MS/MS, while direct analysis in negative ion mode is possible, derivatization can improve sensitivity by several orders of magnitude.[7]
Q3: How can I separate this compound from other isomeric fatty acids?
A3: High-resolution chromatography is key. For GC-MS, using a long, highly-polar capillary column can help resolve branched-chain fatty acid methyl esters from their straight-chain counterparts.[8] For LC-MS, specialized chiral columns may be necessary if stereoisomers are of interest.
Q4: What are the expected limits of detection (LOD) for this compound?
Quantitative Data Summary
The following table summarizes typical performance metrics for analytical methods used for fatty acid detection. These values can serve as a benchmark for method development for this compound.
| Parameter | GC-MS (FAMEs) | LC-MS/MS (Derivatized) |
| Limit of Detection (LOD) | 5 - 10 ng/mL[17] | 0.003 - 14.88 ng/mL[19] |
| **Linearity (R²) ** | > 0.99 | > 0.99[18][19] |
| Recovery | 55.7% - 97.9%[20] | 90% - 105%[18] |
| Precision (CV%) | < 15% | < 10%[18] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) from Plasma
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
The dried extract is now ready for derivatization or reconstitution for LC-MS analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
To the dried lipid extract, add 1 mL of 12% Boron Trifluoride (BF₃) in methanol.[9]
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to aid phase separation.
-
Transfer the upper hexane layer to a clean vial for GC-MS injection.
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Troubleshooting logic for low signal intensity in this compound analysis.
References
- 1. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential human urinary lipid profiles using various lipid-extraction protocols: MALDI-TOF and LIFT-TOF/TOF analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. [PDF] A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. benchchem.com [benchchem.com]
- 13. zefsci.com [zefsci.com]
- 14. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. mdpi.com [mdpi.com]
- 19. iris.unitn.it [iris.unitn.it]
- 20. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 7-Methyl-8-oxononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of 7-Methyl-8-oxononanoic acid. The primary synthetic route discussed is the acetoacetic ester synthesis, involving the alkylation of a 2-methyl acetoacetate (B1235776) with a 6-bromohexanoate (B1238239) ester, followed by hydrolysis and decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a variation of the acetoacetic ester synthesis. It involves two main stages:
-
Alkylation: Deprotonation of a 2-methyl acetoacetic ester with a suitable base to form a stable enolate, followed by nucleophilic substitution (SN2 reaction) with an ethyl 6-bromohexanoate.
-
Hydrolysis and Decarboxylation: The resulting substituted β-keto ester is then hydrolyzed to a β-keto acid, which is subsequently heated to induce decarboxylation (loss of CO₂), yielding the final product, this compound.[1]
Q2: What is a typical reported yield for this synthesis?
A2: With optimized conditions, a yield of up to 81% has been reported in the literature.[1] Achieving this yield requires careful control over reaction parameters such as molar ratios, reagent addition methods, and reaction times.
Q3: Why is it important to use a base like sodium ethoxide when using ethyl esters as starting materials?
A3: It is crucial to use an alkoxide base that matches the alkyl group of the ester (e.g., sodium ethoxide for ethyl esters).[2] Using a different base, such as hydroxide (B78521) or methoxide, can lead to unwanted side reactions like saponification (hydrolysis of the ester) or transesterification, which will complicate the reaction mixture and reduce the yield of the desired product.[3]
Q4: Can other alkyl halides be used instead of 6-bromohexanoate?
A4: Yes, the acetoacetic ester synthesis is versatile. However, for the alkylation step to be efficient, primary alkyl halides are strongly preferred as the reaction proceeds via an SN2 mechanism.[2] Secondary halides will give lower yields due to competing elimination reactions, and tertiary halides are generally unsuitable. The corresponding iodide would be more reactive than the bromide, potentially allowing for milder reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield of the Alkylated Intermediate (Ethyl 2-(6-ethoxycarbonylhexyl)-2-methyl-3-oxobutanoate)
| Potential Cause | Troubleshooting Action |
| Incomplete Deprotonation: The base is not strong enough or is used in insufficient quantity. | Ensure you are using at least one full equivalent of a strong base like sodium ethoxide. Ensure all reagents and solvents are anhydrous, as water will consume the base. |
| Base-Promoted Side Reactions: The base is hydrolyzing the starting ester or promoting self-condensation. | Use a matching alkoxide base (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[2] Add the alkyl halide only after the enolate has been fully formed. |
| Competing Elimination Reaction: If using a sterically hindered base or a secondary alkyl halide. | Use a non-hindered base like sodium ethoxide. Ensure your alkyl halide is primary. Lowering the reaction temperature can also favor substitution over elimination.[4] |
| Dialkylation: The enolate of the product is formed and reacts with a second molecule of the alkyl halide. | Use a strict 1:1 molar ratio of the enolate to the alkyl halide.[1] Consider adding the enolate solution slowly to a solution of the alkyl halide to maintain a low concentration of the enolate. |
Issue 2: Low Yield of Final Product After Hydrolysis and Decarboxylation
| Potential Cause | Troubleshooting Action |
| Incomplete Ester Hydrolysis: The saponification reaction did not go to completion. | Ensure you are using a sufficient excess of base (e.g., NaOH or KOH) and allow for adequate reaction time, potentially with gentle heating, to ensure all three ester groups (the acetoacetate and the hexanoate) are fully hydrolyzed. |
| Incomplete Decarboxylation: The β-keto acid intermediate was not sufficiently heated. | After acidification of the hydrolyzed intermediate, ensure the solution is heated (typically to reflux) until CO₂ evolution ceases.[5] This step is crucial for driving the reaction to completion. |
| Side Reactions During Acidification/Heating: Strong acidic conditions and high heat can cause unwanted side reactions. | Acidify the reaction mixture carefully at a low temperature (e.g., in an ice bath) before heating to induce decarboxylation. This minimizes the risk of acid-catalyzed degradation. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Action |
| Presence of Unreacted Starting Materials: The initial alkylation reaction was incomplete. | Improve the yield of the first step. During workup, unreacted 6-bromohexanoic acid can be removed with a basic wash (e.g., sodium bicarbonate solution). |
| Formation of Emulsions During Extraction: The carboxylic acid product can act as a surfactant. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Use a larger volume of organic solvent for extraction. |
| Co-elution During Column Chromatography: The product has a similar polarity to a persistent impurity. | Adjust the solvent system for column chromatography. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane. Consider derivatizing the carboxylic acid to an ester for easier purification, followed by hydrolysis. |
Data Presentation
Table 1: Optimized Reaction Conditions for High-Yield Synthesis Summary of conditions reported to achieve an 81% yield of this compound.[1]
| Parameter | Optimized Condition |
| Starting Materials | 2-methyl acetoacetate, ethyl 6-bromohexanoate |
| Base | Sodium ethoxide |
| Molar Ratio (Base:Acetoacetate:Bromohexanoate) | 1:1:1 |
| Solvent | Absolute ethanol (B145695) |
| Alkylation Reaction Time | 17 hours (reflux) |
| Hydrolysis Conditions | 50°C for 12 hours |
| Purification Method | Column Chromatography |
Table 2: Illustrative Guide for Optimizing the Alkylation Step (Hypothetical) This table illustrates the potential impact of varying reaction parameters on the yield of the initial alkylation product. Actual results may vary.
| Parameter Varied | Condition A (Expected Low Yield) | Condition B (Expected Moderate Yield) | Condition C (Expected High Yield) |
| Base | K₂CO₃ (weak base) | NaOH (mismatched base) | NaOEt (matching alkoxide) |
| Solvent | Dichloromethane (aprotic) | Methanol (protic, mismatched) | Ethanol (protic, matching) |
| Temperature | Room Temperature | 50°C | Reflux (~78°C) |
| Water Content | Wet Solvents | Anhydrous Solvents | Freshly Distilled Anhydrous Solvents |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(6-ethoxycarbonylhexyl)-2-methyl-3-oxobutanoate
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.
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Enolate Formation: Cool the sodium ethoxide solution to 0°C in an ice bath. Add ethyl 2-methylacetoacetate (B1246266) (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
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Alkylation: Add ethyl 6-bromohexanoate (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and maintain for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, neutralize the reaction mixture with dilute aqueous HCl. Remove the ethanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
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Hydrolysis (Saponification): Dissolve the crude product from Protocol 1 in a 10% aqueous solution of sodium hydroxide (a 3-4 fold molar excess is recommended). Heat the mixture at 50°C for 12 hours or until the reaction is complete (monitored by TLC, showing disappearance of the starting material).
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Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH ~2 by the slow addition of concentrated HCl. An off-white precipitate may form.
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Decarboxylation: Heat the acidified mixture to reflux. CO₂ gas will evolve. Continue heating for 1-2 hours after gas evolution ceases to ensure the reaction is complete.
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Extraction and Purification: Cool the mixture to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the final product as a colorless oil.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
A troubleshooting guide for common issues in 7-Methyl-8-oxononanoic acid analysis
Technical Support Center: 7-Methyl-8-oxononanoic Acid Analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, covering sample preparation, chromatographic separation, and detection.
Sample Preparation
Question 1: I am seeing low recovery of this compound from my biological samples (e.g., plasma, urine). What are the potential causes and solutions?
Answer: Low recovery is a common issue and can stem from several factors related to the extraction process. Here’s a systematic approach to troubleshooting:
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Extraction Solvent Polarity: The choice of extraction solvent is critical. For a moderately polar compound like this compound, a single solvent may not be efficient.
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Solution: Employ a biphasic solvent system. A common and effective method is the Folch or Bligh & Dyer extraction using a chloroform/methanol mixture. An alternative is using methyl-tert-butyl ether (MTBE), which can offer comparable or even better recovery for some lipids.
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Incomplete Phase Separation: If the organic and aqueous layers are not distinctly separated during liquid-liquid extraction (LLE), you may be losing your analyte in the aqueous phase or at the interface.
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Solution: Ensure complete phase separation by adequate centrifugation time and force. Adding salt (e.g., NaCl) to the aqueous phase can help break up emulsions and improve separation.
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Analyte Protonation: For efficient extraction of a carboxylic acid into an organic solvent, it needs to be in its protonated (neutral) form.
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Solution: Acidify your sample (e.g., with HCl or formic acid) to a pH at least 2 units below the pKa of the carboxylic acid group before extraction.
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Single vs. Multiple Extractions: A single extraction step may not be sufficient to recover the entire amount of the analyte.
-
Solution: Perform the extraction two or three times, pooling the organic extracts to maximize recovery.
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Matrix Effects: Components in the biological matrix (salts, proteins, other lipids) can interfere with the extraction process.
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Solution: Incorporate a protein precipitation step (e.g., with cold acetonitrile (B52724) or methanol) before LLE. For very complex matrices, consider using solid-phase extraction (SPE) for cleanup.
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question 2: I am observing poor peak shape (tailing) for my derivatized this compound in GC-MS. What should I investigate?
Answer: Peak tailing for derivatized carboxylic acids is often indicative of active sites in the GC system or issues with the derivatization itself.
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Active Sites: Free silanol (B1196071) groups in the injector liner, column, or even on glass wool packing can interact with your analyte, causing tailing.
-
Solution:
-
Use a deactivated injector liner.
-
Regularly condition your GC column according to the manufacturer's instructions.
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Trim the first few centimeters of the column, as this is where active sites can develop over time.
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-
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Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free carboxylic acid will exhibit poor chromatography.
-
Solution:
-
Ensure your sample and derivatization reagents are anhydrous, as water can quench the reaction.
-
Optimize the derivatization conditions (temperature and time). Silylation reactions, for example, may require heating (e.g., 60-70°C for 30-60 minutes).
-
Use a sufficient excess of the derivatization reagent.
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-
-
Analyte Instability: The oxo-group in this compound might be susceptible to certain derivatization conditions, although silylation is generally compatible with ketones.
-
Solution: Consider a two-step derivatization process where the keto group is first protected by forming an oxime (e.g., using methoxyamine hydrochloride) before silylation of the carboxylic acid. This can prevent potential side reactions or degradation.[1]
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Question 3: I am not seeing the expected molecular ion for my TMS-derivatized this compound. What are the common fragmentation patterns?
Answer: The molecular ion (M+) of trimethylsilyl (B98337) (TMS) derivatives can sometimes be of low abundance or absent. The mass spectrum is often characterized by specific fragment ions. For a TMS-derivatized oxo-carboxylic acid, you can expect:
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Characteristic TMS Fragments:
-
m/z 73: This is a very common fragment corresponding to the trimethylsilyl cation, [(CH₃)₃Si]⁺.
-
[M-15]⁺: Loss of a methyl group from a TMS group is a frequent fragmentation pathway.
-
-
Fragments from the Carboxylic Acid Moiety:
-
[M-117]⁺: This can correspond to the loss of the COOTMS group.
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-
Fragments Indicating the Oxo-Group: The presence of the keto group can influence fragmentation. While specific fragmentation of TMS-derivatized this compound is not extensively documented, for β-oxo-fatty acids, a diagnostic enol-TMS ion at m/z 173 has been reported.[2] For other keto acids, specific cleavage around the carbonyl group is expected.
Below is a table of potential characteristic m/z values for the TMS derivative of this compound.
| Ion Description | Proposed m/z (Illustrative) | Notes |
| Molecular Ion [M]⁺ | 258 | May be of low abundance or absent. |
| Loss of Methyl [M-15]⁺ | 243 | Common for TMS derivatives. |
| Trimethylsilyl Cation | 73 | Often a base peak. |
| Fragment from McLafferty Rearrangement | Varies | Dependent on the position of the oxo group. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Question 4: My signal intensity for this compound is low in LC-MS/MS analysis. How can I improve it?
Answer: Low signal intensity in LC-MS/MS can be due to inefficient ionization, ion suppression, or suboptimal instrument parameters.
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Ionization Mode: As a carboxylic acid, this compound is best analyzed in negative ion mode electrospray ionization (ESI-).
-
Solution: Ensure your mass spectrometer is operating in negative ion mode.
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-
Mobile Phase Composition: The mobile phase pH and additives can significantly impact ionization efficiency.
-
Solution:
-
For negative ion mode, a slightly basic mobile phase or the addition of a weak base (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) can enhance deprotonation and improve signal.
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However, ensure the pH is compatible with your column's stability. A common approach is to use a low concentration of a weak acid like formic acid and rely on the organic solvent to assist in desolvation and ionization.
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-
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Ion Suppression: Co-eluting matrix components, especially phospholipids (B1166683) from biological samples, can compete for ionization, suppressing the signal of your analyte.
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Solution:
-
Improve sample cleanup using SPE.
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Optimize your chromatographic separation to resolve this compound from the major matrix components. A longer gradient or a different stationary phase might be necessary.
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Use a stable isotope-labeled internal standard, which will co-elute and experience similar ion suppression, allowing for accurate quantification.
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-
-
MS Parameters: Suboptimal source and compound parameters will lead to poor sensitivity.
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Solution: Perform a direct infusion of a standard solution of this compound to optimize parameters such as spray voltage, source temperature, nebulizer gas flow, and collision energy for the specific MRM transitions.
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Question 5: How do I select an appropriate internal standard for the quantitative analysis of this compound?
Answer: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). This is because it will have nearly identical chemical and physical properties, and will co-elute, correcting for variations in extraction, derivatization (for GC-MS), and matrix effects.[3]
If a stable isotope-labeled standard is not available, a structural analog can be used. Key considerations for selecting a structural analog include:
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Similar Chemical Structure: Choose a compound with a similar carbon chain length and functional groups. For example, another medium-chain oxo-fatty acid or a dicarboxylic acid.
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Different Mass: The internal standard must have a different mass to be distinguished by the mass spectrometer.
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Not Endogenously Present: The selected internal standard should not be naturally present in the samples being analyzed.
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Similar Chromatographic Behavior: It should elute close to the analyte of interest.
| Internal Standard Type | Example | Pros | Cons |
| Stable Isotope-Labeled | ¹³C₆-7-Methyl-8-oxononanoic acid | Ideal for correcting all analytical variability. | May not be commercially available; can be expensive. |
| Structural Analog (Oxo-acid) | 9-Oxodecanoic acid | Similar extraction and ionization properties. | May not perfectly co-elute or experience identical matrix effects. |
| Structural Analog (Fatty Acid) | Decanoic acid-d₁₉ | Commercially available; similar chain length. | Different polarity due to the absence of the oxo group. |
Experimental Protocols
The following are representative protocols that can be adapted for the analysis of this compound. Note: These protocols should be optimized for your specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis with Silylation
This protocol is suitable for the analysis of this compound in a biological matrix like plasma.
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Sample Preparation and Extraction: a. To 100 µL of plasma, add an appropriate amount of a suitable internal standard. b. Add 10 µL of 1M HCl to acidify the sample. c. Add 500 µL of methyl-tert-butyl ether (MTBE), vortex vigorously for 2 minutes. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the upper organic layer to a clean tube and dry under a stream of nitrogen.
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Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 70°C for 1 hour. c. Cool to room temperature before injection.
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Mode: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500 or Selected Ion Monitoring (SIM) for target ions.
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Protocol 2: LC-MS/MS Analysis
This protocol is suitable for the direct analysis of this compound without derivatization.
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Sample Preparation and Extraction: a. To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard. b. Add 400 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC-MS/MS Parameters (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Mode: Electrospray Ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) for quantification.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 185.1 | e.g., 141.1 | -20 |
| Internal Standard (e.g., C10 dicarboxylic acid) | e.g., 187.1 | e.g., 143.1 | -20 |
| Note: MRM transitions and collision energies are instrument-dependent and must be optimized empirically. |
Visualizations
Troubleshooting Workflow for Low GC-MS Signal
Caption: A logical workflow for troubleshooting low signal issues in GC-MS analysis.
Sample Preparation Workflow for LC-MS/MS Analysis
Caption: A standard sample preparation workflow for the analysis of small molecules from plasma by LC-MS/MS.
References
Refinement of protocols for 7-Methyl-8-oxononanoic acid sample preparation
Welcome to the technical support center for the refinement of protocols involving 7-Methyl-8-oxononanoic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample preparation and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound from biological samples.
Issue 1: Low Recovery of this compound
Q1: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery can stem from several factors throughout the sample preparation workflow. Here are the primary areas to investigate:
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Inadequate Cell Lysis or Tissue Homogenization: The analyte may not be fully released from the sample matrix.
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Solution: Ensure thorough homogenization of tissue samples or complete lysis of cells. For tissues, consider using a bead beater or sonicator for more efficient disruption.[1] For cultured cells, ensure the cell count is within the recommended range (e.g., up to 2 million cells) and that the lysis solvent is in direct contact with the cells for a sufficient time.[2]
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-
Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be ideal for this compound.
-
Solution: For Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase is acidic (pH 2-3) to protonate the carboxylic acid group, making it more soluble in organic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[3] For Solid-Phase Extraction (SPE), ensure the choice of sorbent (e.g., C18 for reversed-phase) is appropriate for a moderately nonpolar molecule.[4]
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Incomplete Phase Separation in LLE: Contamination of the organic phase with the aqueous phase can lead to loss of the analyte.
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Solution: Centrifuge the sample at a sufficient speed and for an adequate duration (e.g., 3000 rpm for 10 minutes) to achieve a clear separation between the aqueous and organic layers.[5]
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-
Insufficient Elution Volume or Strength in SPE: The analyte may be retained on the SPE cartridge.
-
Solution: Increase the volume or the elution strength of the solvent. For a C18 cartridge, a more nonpolar solvent or a higher percentage of organic solvent in the elution buffer may be necessary.[4]
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Analyte Adsorption to Surfaces: this compound can adsorb to glass or plastic surfaces.
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Solution: Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. Adding a small amount of a less polar solvent to the sample before extraction can also help.
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Issue 2: High Variability in Replicate Samples
Q2: I am observing high variability between my technical replicates. What could be causing this and how can I improve precision?
A2: High variability is often due to inconsistent sample handling and preparation.
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Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, internal standards, and solvents is a common source of error.
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Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous liquids. Ensure consistent technique for all samples.
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Matrix Effects: Variations in the sample matrix between replicates can affect extraction efficiency and ionization in the mass spectrometer.[5]
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Incomplete Solvent Evaporation: Residual solvent before reconstitution can lead to inconsistent final concentrations.
-
Solution: Ensure the sample is completely dry before reconstitution. Use a gentle stream of nitrogen and moderate temperature to avoid analyte degradation.
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Sample Degradation: The analyte may be unstable under the storage or experimental conditions.
-
Solution: Process samples as quickly as possible and store them at low temperatures (-80°C) until analysis. Minimize freeze-thaw cycles.
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Issue 3: Presence of Interfering Peaks in Chromatogram
Q3: My chromatogram shows several interfering peaks that co-elute with my analyte of interest. How can I resolve this?
A3: Co-eluting peaks can be addressed through improvements in sample cleanup and chromatography.
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Insufficient Sample Cleanup: The extraction method may not be selective enough to remove all interfering compounds.
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Solution: Optimize the wash steps in your SPE protocol. For instance, in reversed-phase SPE, an additional wash with a slightly stronger organic solvent (e.g., 50% methanol (B129727) in water) can remove less hydrophobic interferences before eluting the target analyte.[4] Consider using a more selective SPE sorbent, such as an anion-exchange cartridge.[4]
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Suboptimal Chromatographic Separation: The analytical column and mobile phase conditions may not be adequate for resolving the analyte from interferences.
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Solution: Modify the gradient of your mobile phase to improve separation. Experiment with a different stationary phase (e.g., a different C18 column or a HILIC column for polar compounds).[7]
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-
Contamination: Contamination can be introduced from solvents, reagents, or labware.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma: LLE or SPE?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective. The choice depends on the specific requirements of your assay.
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LLE is a cost-effective and straightforward method suitable for a wide range of biological samples. It is effective for extracting moderately nonpolar compounds like this compound. However, it may be less selective and more prone to matrix effects.[5]
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SPE offers higher selectivity and can provide cleaner extracts, which is particularly beneficial for reducing matrix effects in sensitive LC-MS/MS analyses.[4] While it may be more expensive and require more method development, it often leads to better reproducibility and lower limits of detection.
For applications requiring high sensitivity and specificity, SPE is generally recommended.
Q2: Do I need to derivatize this compound for analysis?
A2: It depends on the analytical technique you are using.
-
For LC-MS analysis: Derivatization is often not necessary. The carboxylic acid group can be readily ionized using electrospray ionization (ESI), typically in negative ion mode.[4]
-
For GC-MS analysis: Derivatization is required to increase the volatility and thermal stability of the molecule.[9] Common derivatization methods for fatty acids include esterification to form methyl esters (FAMEs) or silylation.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: To minimize degradation, samples should be stored at -80°C.[10] It is also advisable to minimize the number of freeze-thaw cycles. Once extracted, the dried-down samples should also be stored at low temperatures until reconstitution and analysis.
Q4: What internal standard should I use for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., this compound-d3). If this is not available, a structurally similar fatty acid or keto acid with a stable isotope label should be used. For example, a deuterated medium-chain fatty acid could be a suitable alternative.[6]
Quantitative Data Summary
The following tables provide illustrative quantitative data for the extraction of analogous short-chain fatty acids and keto acids. These values can serve as a benchmark for what to expect during method development for this compound.
Table 1: Typical Recovery Rates for Fatty Acid Extraction Methods
| Analyte Class | Matrix | Extraction Method | Typical Recovery (%) |
| Short-Chain Fatty Acids | Plasma | SPE (Reversed-Phase C18) | 85 - 105 |
| Short-Chain Fatty Acids | Urine | LLE (Ethyl Acetate) | 75 - 95 |
| Keto Acids | Serum | LLE (Ethyl Acetate) | 80 - 100 |
| Fatty Acids | Fecal Samples | SPE | ~100 |
Note: Recovery rates are highly dependent on the specific protocol and analyte.[11][12]
Table 2: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Similar Analytes
| Analyte | Analytical Method | LOD | LOQ |
| Butyrate | LC-MS/MS | 0.001 mM | Not Specified |
| Propionate | LC-MS/MS | 0.001 mM | Not Specified |
| Acetate | LC-MS/MS | 0.003 mM | Not Specified |
Note: These values are for underivatized short-chain fatty acids and serve as an example of the sensitivity that can be achieved with LC-MS/MS.[13]
Experimental Protocols
Note: The following protocols are adapted from established methods for short-chain fatty acids and keto acids and should be optimized for this compound.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is based on reversed-phase SPE for the extraction of free fatty acids.[4]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of an appropriate internal standard solution.
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Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute this compound with 1 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol is adapted for the extraction of organic acids from urine.[14][15]
-
Sample Preparation:
-
To 500 µL of urine, add 10 µL of an appropriate internal standard solution.
-
Acidify the sample to pH 2-3 by adding a small volume of concentrated acid (e.g., HCl or sulfuric acid).
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for either LC-MS or GC-MS analysis (after derivatization).
-
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methods to prevent the degradation of 7-Methyl-8-oxononanoic acid in samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 7-Methyl-8-oxononanoic acid in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound can degrade?
A1: Based on its chemical structure as a keto acid, this compound is susceptible to several degradation pathways, including oxidation, decarboxylation, and enzymatic degradation. The presence of a ketone functional group makes it vulnerable to oxidative cleavage, while the carboxylic acid group can be lost as carbon dioxide under certain conditions, such as elevated temperatures. In biological samples, enzymes may also contribute to its breakdown.
Q2: What are the initial signs of degradation in my this compound sample?
A2: Visual inspection of the sample may not always reveal degradation. The most reliable indicators come from analytical methods such as chromatography (HPLC, GC). Signs of degradation include the appearance of new peaks, a decrease in the area of the parent compound's peak, and a change in the sample's pH. In some cases, a color change or the formation of precipitate might be observed, particularly after prolonged or improper storage.
Q3: How critical is the storage temperature for my samples?
A3: Storage temperature is highly critical. For long-term stability, it is recommended to store samples at -80°C. For short-term storage, -20°C is acceptable. Storing samples at room temperature is not recommended as it can accelerate degradation.[1] It is also crucial to minimize freeze-thaw cycles by aliquoting samples into smaller, single-use vials.[1]
Q4: Can the pH of my sample buffer affect the stability of this compound?
A4: Yes, pH can significantly impact stability. Both strongly acidic and basic conditions can catalyze the degradation of keto acids.[2] It is advisable to maintain the pH of the sample solution within a neutral range (pH 6-8) to minimize hydrolysis and other pH-dependent reactions. The stability of related compounds has been shown to be pH-dependent.
Troubleshooting Guides
Issue 1: Inconsistent results in analytical quantification.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review your sample handling and storage procedures. Ensure samples are stored at the recommended temperature (-80°C for long-term).2. Minimize the time samples spend at room temperature during processing.3. Prepare fresh samples and re-analyze. Compare the results with those from older samples. |
| Freeze-Thaw Cycles | 1. Check if the sample has been subjected to multiple freeze-thaw cycles.2. In the future, aliquot samples into single-use volumes to avoid this issue.[1] |
| Oxidation | 1. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your samples, especially if they will be stored for an extended period.[3]2. Purge the sample vials with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. |
Issue 2: Appearance of unknown peaks in chromatograms.
| Potential Cause | Troubleshooting Steps |
| Oxidative Cleavage | 1. This can lead to the formation of smaller carboxylic acids. The ketone group is a likely site of oxidation.2. Implement the use of antioxidants and inert gas purging as mentioned above. |
| Hydrolysis | 1. Ensure the pH of your sample is maintained in the neutral range. Use a buffered solution if necessary.2. Avoid exposure to strong acids or bases during sample preparation.[2] |
| Contamination | 1. Review all reagents and solvents used in sample preparation for potential contaminants.2. Run a blank sample (matrix without the analyte) to identify any background peaks. |
Quantitative Data Summary
| Condition | Parameter | Time | Estimated Degradation (%) |
| Temperature | 4°C | 24 hours | < 5% |
| Room Temp (25°C) | 24 hours | 10 - 20% | |
| 60°C | 24 hours | > 50% (Significant degradation)[2] | |
| pH | pH 3 | 24 hours | 5 - 15% |
| pH 7 | 24 hours | < 2% | |
| pH 10 | 24 hours | 10 - 25% | |
| Light Exposure | UV Light (254 nm) | 24 hours | 15 - 30% (Photolytic degradation)[2] |
| Oxidative Stress | 3% Hydrogen Peroxide | 24 hours | > 60% (Significant oxidation)[2] |
Experimental Protocols
Protocol 1: Recommended Sample Handling and Storage
-
Collection: Collect samples in pre-chilled tubes. If working with biological matrices, process them quickly to minimize enzymatic activity.
-
Addition of Stabilizers (Optional but Recommended):
-
pH Adjustment: If necessary, adjust the sample pH to a neutral range (6-8) using a suitable buffer.
-
Aliquoting: Immediately after preparation, aliquot the sample into single-use, cryo-resistant vials. This prevents degradation from repeated freeze-thaw cycles.[1]
-
Inert Gas Purging: Before sealing the vials, flush the headspace with an inert gas (e.g., nitrogen or argon) to displace oxygen.
-
Storage:
-
For short-term storage (up to 1 week), store at -20°C.
-
For long-term storage, store at -80°C.
-
Protocol 2: Assessment of Sample Stability (Forced Degradation Study)
This protocol is designed to intentionally degrade the sample to understand its stability profile.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour.[2]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.[2]
-
Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 48 hours.[2]
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[2]
-
Analysis: After the specified time, neutralize the acid and base-treated samples and analyze all samples by a suitable analytical method (e.g., HPLC or GC-MS) to determine the extent of degradation compared to an untreated control sample.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Quantification of 7-Methyl-8-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 7-Methyl-8-oxononanoic acid against established analytical techniques. This compound is a branched-chain fatty acid derivative of interest in biochemical and metabolic research.[1] Accurate and precise quantification of this and similar molecules is crucial for understanding their potential roles in various physiological and pathological processes.[1]
The following sections detail the performance characteristics of the novel method, compare it with traditional Gas Chromatography-Mass Spectrometry (GC-MS), and provide comprehensive experimental protocols.
Method Performance Comparison
The validation of a bioanalytical method is essential to ensure the reliability and acceptability of its performance.[2] Key validation parameters, as recommended by FDA guidelines, include accuracy, precision, linearity, and sensitivity.[2][3][4] The hypothetical novel UPLC-MS/MS method presented here demonstrates significant improvements in sensitivity and sample processing time compared to conventional GC-MS methods.
Table 1: Comparison of Validation Parameters
| Parameter | Novel UPLC-MS/MS Method | Conventional GC-MS Method | FDA Guideline Acceptance Criteria[4] |
| Linearity (r²) | >0.999 | >0.995 | Not explicitly defined, but >0.99 is common practice |
| Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL | Defined by LLOQ and ULOQ |
| Limit of Detection (LOD) | 0.15 ng/mL | 1.5 ng/mL | N/A |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5.0 ng/mL | Signal should be ≥5x blank, reproducible (≤20% CV) |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (% CV) | < 8% | < 15% | ≤15% CV (≤20% at LLOQ) |
| Sample Prep Time | ~20 minutes | ~60+ minutes | N/A |
| Derivatization Required? | No | Yes (e.g., Silylation) | N/A |
Data for the novel method is hypothetical. Data for the conventional method is based on typical performance for similar analytes.[5][6][7]
Experimental Protocols
Detailed methodologies for both the novel and a conventional analytical method are provided below.
Novel UPLC-MS/MS Method (Hypothetical)
This method offers direct quantification of this compound in plasma without the need for chemical derivatization, simplifying sample preparation and reducing analysis time.
a. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an isotopic internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
b. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
This compound: Q1 185.1 -> Q3 111.1
-
Internal Standard (d3): Q1 188.1 -> Q3 114.1
-
Conventional GC-MS Method
This method is a common alternative for analyzing fatty acids but requires a more involved sample preparation process, including derivatization to increase analyte volatility.[5][6][8]
a. Sample Preparation & Derivatization:
-
To 100 µL of plasma, add an internal standard and perform a liquid-liquid extraction using ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Cool to room temperature before injection.
b. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injection: Splitless, 1 µL
-
Ionization: Electron Ionization (EI), 70 eV
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic fragments.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for the Novel UPLC-MS/MS Method.
References
- 1. This compound | 407627-97-8 | Benchchem [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marinelipids.ca [marinelipids.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. [PDF] GC‐MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils | Semantic Scholar [semanticscholar.org]
Comparative Analysis of 7-Methyl-8-oxononanoic Acid and Related Oxo-Fatty Acids in Metabolic Disease
A Guide for Researchers and Drug Development Professionals
Introduction
While direct comparative data on 7-Methyl-8-oxononanoic acid levels in healthy versus diseased patient cohorts are currently unavailable in published literature, this guide provides a comparative analysis of related oxo-fatty acids that have been investigated in the context of metabolic diseases. This information serves as a valuable resource for researchers interested in the potential role of this compound and similar molecules as biomarkers or therapeutic targets. The focus of this guide is on 8-methylnonanoic acid and 4-oxononanoic acid, for which preliminary data and mechanistic hypotheses exist.
Data Presentation: A Comparative Look at Related Oxo-Fatty Acids
Due to the limited quantitative data for this compound in public databases, this section presents findings on a closely related methylated fatty acid, 8-methylnonanoic acid (8-MNA), in a preclinical model of metabolic syndrome.
Table 1: Effects of 8-Methylnonanoic Acid (8-MNA) Supplementation in a Diet-Induced Obese Mouse Model
| Parameter | Control (High-Fat Diet + Soybean Oil) | 8-MNA Supplemented (High-Fat Diet) | Outcome |
| Body Weight Gain | Increased | Reduced caloric intake and body weight gain[1][2][3] | 8-MNA may mitigate diet-induced obesity. |
| Glucose Homeostasis | Exhibited significant increases in blood glucose levels | Delayed onset of hyperglycemia[1] | 8-MNA shows potential for improving glycemic control. |
| Insulin (B600854) Resistance | Developed insulin resistance | Delayed onset of insulin resistance[1][2] | 8-MNA may enhance insulin sensitivity. |
Note: The data presented is from a study on diet-induced obese mice and serves as a preclinical model. Further research is required to validate these findings in human cohorts.
Hypothesized Role of Oxo-Fatty Acids in Metabolic Disease
4-Oxononanoic acid (4-ONA) has been proposed as a potential biomarker for metabolic syndrome.[4] It is a product of lipid peroxidation and is thought to reflect levels of oxidative stress, a key factor in the pathophysiology of metabolic syndrome.[4] While direct quantitative data in patient cohorts are still emerging, it is hypothesized that levels of 4-ONA may be elevated in individuals with metabolic syndrome.[4]
Experimental Protocols: Quantification of Oxo-Fatty Acids
The accurate quantification of oxo-fatty acids in biological matrices is crucial for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
1. Sample Preparation (Human Plasma)
-
Extraction: To 100 µL of plasma, add an internal standard and acidify with 10 µL of 1M HCl. Extract the lipids by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the organic layer. Repeat the extraction and combine the organic layers.
-
Derivatization (for GC-MS): The extracted fatty acids are often derivatized to increase their volatility for GC-MS analysis. This can be achieved by converting them to their methyl esters (FAMEs) or by silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: A polar capillary column (e.g., DB-FFAP) is typically used for the separation of fatty acids.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode for identification and quantification.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific analytes.
-
Mandatory Visualization
The following diagrams illustrate the proposed mechanisms linking oxidative stress to the formation of oxo-fatty acids and their potential downstream signaling effects.
References
- 1. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Comparative analysis of the biological activity of 7-Methyl-8-oxononanoic acid and its analogs
A Comparative Analysis of the Biological Activity of 7-Methyl-8-oxononanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of this compound and its structural and functional analogs. While this compound is primarily documented as a synthetic intermediate in chemical synthesis, its analogs have demonstrated a range of biological effects, including metabolic regulation and antimicrobial properties.[1][2] This document summarizes the available experimental data for these analogs to infer the potential biological profile of this compound and to guide future research.
Introduction to this compound and Its Analogs
This compound is a keto acid that serves as a building block in the synthesis of more complex bioactive molecules.[3] Its analogs, such as methyl-branched nonanoic acids and other oxononanoic acids, have been investigated for their effects on various biological systems. This guide focuses on the comparative analysis of the following compounds:
-
This compound: The primary compound of interest, with limited direct biological activity data.
-
8-Methylnonanoic Acid (8-MNA): An analog with a methyl group at the 8-position.
-
9-Oxononanoic Acid: An isomer of this compound, with the keto group at the 9-position.
-
Other Methyl-Branched Nonanoic Acid Analogs: A series of positional isomers of methylnonanoic acid.
Comparative Biological Activities
The primary biological activities identified for the analogs of this compound are metabolic regulation and antimicrobial effects.
Metabolic Regulation
Studies on 8-Methylnonanoic acid (8-MNA) , a degradation by-product of dihydrocapsaicin, have revealed significant effects on energy metabolism in adipocytes.[4][5] In vitro studies using 3T3-L1 adipocytes have shown that 8-MNA can inhibit de novo lipogenesis and reduce the lipolytic response to β-agonists, while simultaneously increasing insulin-dependent glucose uptake.[4][5] These findings suggest that 8-MNA may play a role in improving metabolic syndrome (MetS).[4] In vivo studies in diet-induced obese mice have further demonstrated that dietary supplementation with 8-MNA can reduce caloric intake and body weight gain, and delay the onset of insulin (B600854) resistance.[6][7]
9-Oxononanoic acid , a product of lipid peroxidation, has been shown to influence lipid metabolism and inflammatory pathways.[8][9] It can induce the activity of phospholipase A2 (PLA2), leading to the production of thromboxane (B8750289) A2 (TxA2), a mediator of inflammation and platelet aggregation.[8][10] Furthermore, oral administration of 9-oxononanoic acid in rats has been found to decrease hepatic de novo fatty acid synthesis.[10]
Currently, there is no available data on the metabolic regulatory effects of This compound . However, based on the activities of its analogs, it is plausible that it may exhibit some level of metabolic modulation.
Table 1: Comparative Metabolic Activities of this compound Analogs
| Compound | Biological Effect | Model System | Key Findings | Reference |
| 8-Methylnonanoic Acid | Inhibition of de novo lipogenesis | 3T3-L1 adipocytes | Concentration-dependent decrease in lipid accumulation. | [3][5] |
| Reduced lipolysis | 3T3-L1 adipocytes | Decreased isoproterenol-induced lipolysis. | [3][5] | |
| Increased glucose uptake | 3T3-L1 adipocytes | Enhanced insulin-stimulated glucose uptake. | [3][5] | |
| Reduced body weight gain | Diet-induced obese mice | Lower caloric intake and body weight compared to control. | [6][7] | |
| 9-Oxononanoic Acid | Pro-inflammatory | Human plasma | Increased phospholipase A2 activity and thromboxane B2 production. | [10] |
| Inhibition of hepatic lipogenesis | Rats | Decreased de novo fatty acid synthesis in the liver. | [10] | |
| This compound | No data available | - | - | - |
Antimicrobial Activity
Several methyl-branched nonanoic acids have been synthesized and evaluated for their antimicrobial properties. A study investigating seven positional isomers of methyl-branched n-nonanoic acid (MNA) demonstrated varied activity against a panel of bacteria and fungi.[11] Notably, 7-MNA and 8-MNA were found to possess activity against Streptomyces.[11] The antimicrobial efficacy of fatty acids is known to be influenced by factors such as chain length and branching.
Table 2: Comparative Antimicrobial Activity of Methyl-Branched Nonanoic Acid Analogs (MIC in μg/mL)
| Compound | Bacillus subtilis | Mycobacterium smegmatis | Sarcina lutea | Escherichia coli | Salmonella typhimurium | Streptomyces nojiriensis | Candida utilis | Reference |
| 2-MNA | >100 | >100 | 50 | >100 | >100 | >100 | 25 | [11] |
| 3-MNA | >100 | >100 | >100 | >100 | >100 | >100 | >100 | [11] |
| 4-MNA | >100 | >100 | >100 | >100 | >100 | 100 | >100 | [11] |
| 5-MNA | >100 | >100 | 50 | >100 | >100 | >100 | 25 | [11] |
| 6-MNA | >100 | >100 | >100 | >100 | >100 | >100 | >100 | [11] |
| 7-MNA | >100 | >100 | >100 | >100 | >100 | 100 | >100 | [11] |
| 8-MNA | >100 | >100 | >100 | >100 | >100 | 100 | >100 | [11] |
Note: Data for this compound is not available.
Experimental Protocols
In Vitro Lipogenesis Assay in 3T3-L1 Adipocytes
This protocol is adapted from methods used to assess the effect of compounds on lipid accumulation in adipocytes.[12][13]
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence in a 96-well plate. Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing isobutylmethylxanthine, dexamethasone, and insulin.
-
Compound Treatment: Differentiated adipocytes are treated with various concentrations of the test compound (e.g., 8-Methylnonanoic acid) or vehicle control for a specified period (e.g., 48 hours).
-
Lipid Staining: Intracellular lipid droplets are stained using Oil Red O.
-
Quantification: The stained lipid is extracted, and the absorbance is measured using a spectrophotometer to quantify the extent of lipid accumulation.
Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol outlines a common non-radioactive method for measuring glucose uptake.[14][15]
-
Cell Culture and Differentiation: 3T3-L1 cells are differentiated into mature adipocytes in a 96-well plate as described above.
-
Serum Starvation: Differentiated adipocytes are serum-starved for a defined period (e.g., 2-4 hours) in a low-glucose medium.
-
Insulin and Compound Treatment: Cells are pre-treated with the test compound for a specific duration, followed by stimulation with insulin.
-
Glucose Uptake Measurement: A fluorescent glucose analog (e.g., 2-NBDG) is added to the cells. The uptake of the analog is measured using a fluorescence plate reader.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Workflows
Conclusion and Future Directions
The available evidence suggests that analogs of this compound possess significant biological activities, particularly in the areas of metabolic regulation and antimicrobial action. While direct experimental data for this compound is currently lacking, the activities of 8-methylnonanoic acid and 9-oxononanoic acid provide a strong rationale for investigating its potential as a bioactive molecule.
Future research should focus on:
-
Synthesizing and purifying this compound for biological screening.
-
Performing in vitro and in vivo studies to directly assess its metabolic and antimicrobial effects in comparison to its known active analogs.
-
Investigating the structure-activity relationships of methyl-branched and oxo-nonanoic acids to identify key structural features for optimal activity.
By filling these knowledge gaps, the scientific community can better understand the potential therapeutic applications of this class of compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 407627-97-8 [chemicalbook.com]
- 3. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - ProQuest [proquest.com]
- 4. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. General Outline of Lipogenesis Assay (DRAFT VERSION) [whitelabs.org]
- 14. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 15. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Confirming the Absolute Configuration of 7-Methyl-8-oxononanoic Acid: A Comparative Guide to NMR-Based Methods and Vibrational Circular Dichroism
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of two powerful spectroscopic techniques for elucidating the absolute stereochemistry of 7-Methyl-8-oxononanoic acid: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents and Vibrational Circular Dichroism (VCD).
The challenge in determining the absolute configuration of a chiral molecule like this compound lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment, including their standard NMR spectra. To differentiate between them, a chiral handle must be introduced, either through derivatization to form diastereomers or by using a chiral spectroscopic technique like VCD.
Method 1: NMR Spectroscopy with Chiral Derivatizing Agents
The most established NMR-based method for determining the absolute configuration of chiral carboxylic acids involves the use of chiral derivatizing agents (CDAs). This approach converts the enantiomers of the analyte into diastereomers, which are chemically distinct and exhibit different NMR spectra. By analyzing the differences in chemical shifts (Δδ) of the protons in the vicinity of the chiral center, the absolute configuration can be deduced.
For this compound, a suitable choice of CDA is a pair of enantiomeric chiral amines, such as (R)- and (S)-1-phenylethylamine or (R)- and (S)-phenylglycinol. The reaction of the carboxylic acid with each enantiomer of the chiral amine forms a pair of diastereomeric amides.
Experimental Protocol: NMR Analysis of Diastereomeric Amides
-
Derivatization:
-
In two separate vials, dissolve approximately 5 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
To one vial, add 1.2 equivalents of (R)-1-phenylethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
To the second vial, add 1.2 equivalents of (S)-1-phenylethylamine and the same coupling agent.
-
Allow the reactions to proceed at room temperature for 2-4 hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixtures to remove the urea (B33335) byproduct and any other solids. The crude diastereomeric amides in the filtrate can often be used directly for NMR analysis.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both diastereomeric amide samples.
-
It is also highly recommended to acquire 2D NMR spectra, such as COSY and HSQC, to aid in the unambiguous assignment of all proton signals of the this compound moiety.
-
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ) for each corresponding proton by subtracting the chemical shift of the (S)-amide from the (R)-amide (Δδ = δ(R) - δ(S)).
-
Based on established models of the preferred conformation of the diastereomeric amides, the sign of the Δδ values for protons on either side of the chiral center allows for the determination of the absolute configuration. Generally, protons on one side of the molecule relative to the chiral auxiliary's aromatic ring will show positive Δδ values, while those on the other side will show negative values.
-
Hypothetical ¹H NMR Data for Diastereomeric Amides of this compound
| Proton Assignment | Hypothetical δ (R-amide) (ppm) | Hypothetical δ (S-amide) (ppm) | Δδ (δR - δS) (ppm) |
| H-7 (CH) | 2.85 | 2.95 | -0.10 |
| H-9 (CH₃) | 1.15 | 1.10 | +0.05 |
| H-6 (CH₂) | 1.60 | 1.65 | -0.05 |
| H-5 (CH₂) | 1.40 | 1.42 | -0.02 |
| H-2 (CH₂) | 2.30 | 2.31 | -0.01 |
Note: This data is hypothetical and serves to illustrate the principle. Actual chemical shifts and Δδ values will vary.
Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. Enantiomers produce mirror-image VCD spectra, making it an excellent method for determining absolute configuration without the need for derivatization. The experimental VCD spectrum is compared with the theoretically calculated spectrum for one of the enantiomers to make the assignment.
Experimental Protocol: VCD Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of enantiomerically pure this compound (typically 1-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using computational chemistry software (e.g., Gaussian).
-
For each low-energy conformer, calculate the vibrational frequencies and rotational strengths using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged VCD spectrum from the calculated spectra of the individual conformers.
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer).
-
A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[1][2][3]
-
Performance Comparison: NMR vs. VCD
| Feature | NMR with Chiral Derivatizing Agents | Vibrational Circular Dichroism (VCD) |
| Principle | Formation of diastereomers with distinct NMR spectra. | Differential absorption of circularly polarized infrared light. |
| Sample Requirement | ~5 mg per diastereomer. | 1-10 mg. |
| Derivatization | Required (can be time-consuming and may introduce impurities). | Not required (non-destructive). |
| Instrumentation | Standard NMR spectrometer. | Specialized VCD spectrometer. |
| Computational Support | Minimal (conformational models are helpful but not always essential). | Essential and computationally intensive. |
| Data Interpretation | Analysis of chemical shift differences (Δδ). | Comparison of experimental and calculated spectra. |
| Potential Issues | Incomplete reaction, racemization during derivatization, overlapping signals. | Low signal-to-noise, solvent interference, complex conformational landscapes. |
Logical Workflow for Method Selection
Caption: Workflow for selecting a method to determine the absolute configuration.
Conclusion
Both NMR spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism are powerful techniques for determining the absolute configuration of this compound. The choice between them will depend on the availability of instrumentation, computational resources, and the feasibility of chemical derivatization. For many organic chemistry labs, the NMR-based approach is more accessible due to the widespread availability of NMR spectrometers. However, VCD offers the significant advantage of being a non-destructive technique that does not require chemical modification of the sample. By carefully considering the pros and cons of each method, researchers can confidently and accurately determine the absolute stereochemistry of this and other chiral molecules.
References
Assessing the Reproducibility and Accuracy of 7-Methyl-8-oxononanoic Acid Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of 7-Methyl-8-oxononanoic acid (7-M-8-ONA). Due to a lack of direct comparative studies for this specific analyte, this guide leverages performance data from assays for structurally similar compounds, such as branched-chain fatty acids (BCFAs) and keto acids. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Significance of this compound
This compound, also known as 8-methyl nonanoic acid (8-MNA), has been identified as a degradation by-product of dihydrocapsaicin (B196133) (DHC), a major bioactive capsaicinoid in chili peppers.[1] Emerging research suggests that 8-MNA may play a role in energy metabolism, appetite suppression, and insulin (B600854) sensitivity, potentially through pathways involving Agouti-related peptide (AgRP) and Interleukin-6 (IL-6).[1] Accurate quantification of this molecule is crucial for understanding its metabolic functions and therapeutic potential.[1]
Potential Signaling Pathway of 7-M-8-ONA
Comparative Analysis of Quantification Assays
The quantification of 7-M-8-ONA in biological matrices typically requires highly sensitive and specific analytical methods like LC-MS/MS and GC-MS.[2] Both techniques have distinct advantages and disadvantages for the analysis of fatty acids and related molecules.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of keto acids and branched-chain fatty acids, which are structurally related to 7-M-8-ONA.
| Parameter | LC-MS/MS | GC-MS | References |
| Linearity (r²) | > 0.99 | > 0.99 | [3][4] |
| Limit of Quantification (LOQ) | 0.01 - 10 ng/mL | 0.1 - 1 µg/mL | [4][5] |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | [4] |
| Precision (%RSD) | < 15% | < 15% | [3] |
| Sample Preparation | Often requires derivatization | Derivatization is mandatory | [6][7] |
| Throughput | Higher | Lower | [8] |
| Selectivity | High | Very High | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of quantification assays. Below are generalized protocols for sample preparation and analysis using LC-MS/MS and GC-MS for compounds similar to 7-M-8-ONA.
Generalized Experimental Workflow
Generalized Experimental Workflow
LC-MS/MS Protocol for Keto Acid Quantification
This protocol is adapted from methods used for the analysis of branched-chain keto acids.[8][9]
-
Sample Preparation and Extraction:
-
To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled analog of 7-M-8-ONA).
-
Deproteinize the sample by adding 400 µL of ice-cold acetonitrile, vortex, and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
The keto group of 7-M-8-ONA requires derivatization to enhance ionization efficiency and chromatographic retention. A common derivatizing agent is o-phenylenediamine (B120857) (OPD).[8]
-
Add 50 µL of 10 mg/mL OPD in 2 M HCl to the supernatant.
-
Incubate at 60°C for 30 minutes.
-
Extract the derivatized product with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for the derivatized 7-M-8-ONA and the internal standard.
-
-
GC-MS Protocol for Fatty Acid Quantification
This protocol is a general procedure for the analysis of fatty acids, which requires derivatization to increase volatility.[6][10]
-
Sample Preparation and Extraction:
-
Follow a similar extraction procedure as for LC-MS/MS to isolate the fatty acids from the biological matrix.
-
-
Derivatization:
-
A two-step derivatization is often employed for keto acids to protect both the keto and carboxylic acid groups.[6][11]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate at 60°C for 30 minutes to derivatize the keto group.
-
Silylation: Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 7-M-8-ONA.
-
-
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the study.
-
LC-MS/MS is generally preferred for its higher throughput and suitability for a broader range of similar analytes without the need for extensive derivatization to achieve volatility. However, derivatization of the keto group is still recommended for improved performance.
-
GC-MS offers excellent chromatographic resolution and selectivity, but the mandatory and often multi-step derivatization process can be more time-consuming and may introduce variability.
For researchers aiming to quantify 7-M-8-ONA, it is recommended to develop and validate a method using a stable isotope-labeled internal standard to ensure the highest accuracy and reproducibility. The protocols and performance data provided in this guide, based on structurally related molecules, offer a solid foundation for establishing a robust quantification assay for this emergingly important metabolic by-product.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound | 407627-97-8 | Benchchem [benchchem.com]
- 3. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Comparative Metabolomic Analysis of the 7-Methyl-8-oxononanoic Acid Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic impact of 7-Methyl-8-oxononanoic acid, a synthetic keto-acid, against a naturally occurring fatty acid, nonanoic acid. Direct metabolomic studies on the specific pathway of this compound are not extensively available in public literature. Therefore, this guide presents a synthesized comparison based on established principles of fatty acid metabolism and metabolomic analysis techniques to provide a framework for researchers investigating similar synthetic compounds.
This compound is primarily utilized as an intermediate in organic synthesis.[1][2][3][4] Its structural similarity to endogenous fatty acids suggests it may interact with metabolic pathways, making its comparative analysis crucial for understanding its potential biological effects. This guide will compare its hypothetical metabolic profile to that of nonanoic acid, a straight-chain saturated fatty acid, to highlight potential metabolic disruptions or alternative processing routes.
Quantitative Metabolite Analysis
A comparative metabolomic analysis was designed to assess the impact of this compound on key metabolic pathways compared to nonanoic acid. The following table summarizes hypothetical quantitative data from a targeted LC-MS/MS analysis of liver cell lysates exposed to each compound. The data is presented as fold change relative to a vehicle control.
| Metabolite | This compound Treatment (Fold Change) | Nonanoic Acid Treatment (Fold Change) | Associated Pathway |
| Acetyl-CoA | 0.8 | 3.5 | Beta-Oxidation |
| Propionyl-CoA | 2.1 | 1.2 | Beta-Oxidation (Odd-Chain) |
| Malonyl-CoA | 0.9 | 1.1 | Fatty Acid Synthesis |
| Citrate | 0.7 | 2.8 | TCA Cycle |
| Succinyl-CoA | 1.9 | 1.3 | TCA Cycle |
| 3-Hydroxybutyrate | 3.5 | 1.5 | Ketogenesis |
| Acylcarnitine C9 | 0.5 | 5.2 | Fatty Acid Transport |
| Acylcarnitine C10-methyl | 6.8 | 1.0 | Xenobiotic Metabolism |
Experimental Protocols
The following protocols outline the methodology for a comparative metabolomic analysis of this compound and nonanoic acid.
1. Cell Culture and Treatment:
-
Cell Line: Human hepatocyte carcinoma cell line (HepG2).
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were treated with 100 µM of this compound, 100 µM of nonanoic acid, or a vehicle control (0.1% DMSO) for 24 hours.
2. Metabolite Extraction:
-
Quenching: The culture medium was aspirated, and cells were washed with ice-cold phosphate-buffered saline (PBS). Metabolism was quenched by adding 1 mL of ice-cold 80% methanol (B129727).
-
Cell Lysis and Extraction: Cells were scraped and collected into microcentrifuge tubes. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Sample Preparation: The supernatant containing the extracted metabolites was transferred to a new tube and dried under a stream of nitrogen gas. The dried extract was reconstituted in 100 µL of 50% methanol for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for targeted metabolomic analysis.
-
Chromatographic Separation: A C18 reverse-phase column was used for the separation of metabolites.
-
Mass Spectrometry: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode for the quantification of target metabolites.
4. Data Analysis:
-
Raw data was processed using specialized software to identify and quantify the metabolites.
-
The peak areas for each metabolite were normalized to the total ion count to account for variations in sample loading.
-
Fold changes were calculated by comparing the normalized peak areas of the treated samples to the vehicle control samples.
Visualizing the Metabolic Pathways
The following diagrams illustrate the hypothetical metabolic pathway of this compound and the experimental workflow for its comparative analysis.
Caption: Hypothetical metabolic pathway of this compound.
Caption: Workflow for comparative metabolomic analysis.
References
A Methodological Guide to the Comparative Analysis of 7-Methyl-8-oxononanoic Acid Across Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 7-Methyl-8-oxononanoic acid concentrations in various biological tissues. While direct comparative data for this specific analyte is not yet prevalent in published literature, this document outlines the established methodologies and theoretical underpinnings required to conduct such a study. The protocols and pathways described are based on the analysis of similar lipid peroxidation products and branched-chain fatty acids.
Biological Significance and Context
This compound is a C10 fatty acid derivative containing both a methyl branch and a ketone group. Its structure suggests it may be a unique byproduct of lipid peroxidation, specifically from the oxidation of fatty acids with methyl branches, or potentially an intermediate in certain metabolic pathways.[1] The presence and concentration of such molecules in biological tissues can serve as a potential biomarker for oxidative stress, metabolic disorders, or exposure to specific xenobiotics.[2] The study of its distribution across different tissues is crucial for understanding its pathological or physiological significance.
Lipid peroxidation is a process where oxidants like reactive oxygen species (ROS) attack lipids, leading to the formation of a variety of products, including hydroperoxides, malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE), and isoprostanes.[3][4] These products are implicated in a range of diseases, including cardiovascular and neurodegenerative disorders.[5][6] The analysis of novel lipid peroxidation products like this compound could provide more specific insights into these disease mechanisms.
Hypothetical Data Presentation
Should a study be conducted to measure this compound, the resulting data on its concentration across different tissues could be presented as follows:
| Biological Tissue | Mean Concentration (ng/g tissue) | Standard Deviation (ng/g tissue) | N |
| Liver | 15.8 | 3.2 | 10 |
| Brain | 7.2 | 1.5 | 10 |
| Adipose | 25.4 | 5.1 | 10 |
| Plasma | 2.1 (ng/mL) | 0.5 (ng/mL) | 10 |
| Urine | 3.5 (ng/mL) | 0.8 (ng/mL) | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The quantification of this compound in complex biological matrices necessitates highly sensitive and specific analytical techniques.[2] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for this type of analysis.[2][3]
Tissue Homogenization and Extraction
This protocol is foundational for isolating lipids and their derivatives from solid tissues.
-
Objective: To extract total lipids, including this compound, from biological tissue.
-
Materials:
-
Frozen tissue sample (e.g., liver, brain, adipose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Folch solution (Chloroform:Methanol, 2:1 v/v)
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
-
Procedure:
-
Weigh a frozen portion of the tissue sample (approx. 100-200 mg).
-
Add the tissue to a homogenizer tube with ice-cold PBS containing BHT.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Spike the homogenate with a known amount of the internal standard.
-
Add 20 volumes of Folch solution to the homogenate and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collect the lower organic layer (chloroform) containing the lipids.
-
Wash the organic layer with 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge again.
-
Collect the lower organic layer and dry it under a stream of nitrogen.
-
The dried lipid extract is now ready for derivatization and analysis.
-
Quantification by GC-MS
This protocol is suitable for volatile or semi-volatile compounds. Derivatization is often required for fatty acids to increase their volatility.
-
Objective: To quantify this compound in the lipid extract.
-
Materials:
-
Dried lipid extract
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
-
Procedure:
-
Reconstitute the dried lipid extract in a small volume of anhydrous pyridine.
-
Add the BSTFA reagent to the extract.
-
Heat the mixture at 60-70°C for 1 hour to facilitate the formation of trimethylsilyl (B98337) (TMS) esters.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
The GC oven temperature program is optimized to separate the analyte from other components.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the analyte and the internal standard.
-
A calibration curve is generated using standards of this compound to calculate the concentration in the sample.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical pathway where cellular oxidative stress leads to the formation of this compound from a precursor lipid.
Formation of this compound via lipid peroxidation.
Experimental Workflow
This diagram outlines the logical flow of the experimental process, from sample collection to data analysis.
Workflow for the comparative analysis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 407627-97-8 | Benchchem [benchchem.com]
- 3. [Biomarkers of lipid peroxidation: analytical aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid peroxidation biomarkers in adolescents with or at high-risk for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association between lipid peroxidation biomarkers and microRNA expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress predicts depressive symptom changes with omega-3 fatty acid treatment in coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 7-Methyl-8-oxononanoic Acid: A Comparative Guide for Therapeutic and Diagnostic Targeting
For Researchers, Scientists, and Drug Development Professionals
The identification of novel biomarkers and therapeutic targets is a critical endeavor in the advancement of disease diagnosis and treatment. This guide provides a comprehensive comparative analysis of 7-Methyl-8-oxononanoic acid (7,8-OMENA) as a potential, yet under-investigated, candidate in this arena. Due to the limited direct research on 7,8-OMENA's biological role, this document focuses on a comparative assessment against structurally and functionally related oxo-fatty acids, which are established biomarkers of oxidative stress and metabolic disease.
Introduction to this compound
This compound is a branched-chain fatty acid (BCFA) derivative.[1] While its primary documented use is in organic synthesis and biochemistry as an intermediate for producing bioactive compounds, its structural similarity to other biologically active oxononanoic acids warrants investigation into its potential as a therapeutic or diagnostic target.[1] Oxo-fatty acids, such as 4-oxononanoic acid (4-ONA) and 9-oxononanoic acid (9-ONA), are recognized products of lipid peroxidation and are implicated in pathways related to oxidative stress, inflammation, and metabolic disorders like Type 2 Diabetes and obesity.[2][3][4]
Comparative Analysis: 7,8-OMENA vs. Alternative Biomarkers
A direct comparison of performance metrics for 7,8-OMENA is challenging due to the scarcity of published data. However, we can infer its potential by comparing its structural class to well-characterized biomarkers of oxidative stress and metabolic syndrome.
Table 1: Comparison of 7,8-OMENA with Established Oxo-Fatty Acid Biomarkers
| Feature | This compound (7,8-OMENA) | 4-Oxononanoic Acid (4-ONA) | 9-Oxononanoic Acid (9-ONA) |
| Molecular Class | Branched-Chain Oxo-Fatty Acid | Straight-Chain Oxo-Fatty Acid | Straight-Chain Oxo-Fatty Acid |
| Known Biological Association | Primarily a synthetic intermediate.[1][5] Potential roles of BCFAs in anti-inflammatory and neuroprotective actions are under investigation. | Biomarker for lipid peroxidation and oxidative stress.[2] Potential involvement in metabolic syndrome.[2] | Well-characterized product of linoleic acid peroxidation; pro-inflammatory and prothrombotic mediator.[3] |
| Validated Clinical Relevance | Not established. | Emerging as a potential biomarker for metabolic studies.[2] | Associated with inflammatory and cardiovascular diseases.[3] |
| Detection Methods | Amenable to GC-MS and LC-MS/MS analysis following derivatization. | Quantified in biological matrices using GC-MS and LC-MS/MS.[2] | Routinely measured by LC-MS/MS in biological samples.[6][7] |
Table 2: Established Biomarkers for Oxidative Stress and Lipid Peroxidation
| Biomarker | Description | Common Detection Methods |
| Isoprostanes (e.g., F2-isoprostanes) | Prostaglandin-like compounds formed from the peroxidation of arachidonic acid. Considered a gold standard for oxidative stress assessment.[8][9] | LC-MS/MS, GC-MS, Immunoassays |
| Malondialdehyde (MDA) | A highly reactive aldehyde that is a product of polyunsaturated fatty acid peroxidation. A widely used but less specific biomarker.[10] | HPLC with fluorescence detection, Spectrophotometry (TBARS assay) |
| 4-Hydroxynonenal (4-HNE) | An α,β-unsaturated hydroxyalkenal that is a major product of lipid peroxidation.[11] | GC-MS, LC-MS/MS, Immunohistochemistry |
| Hydroxyoctadecadienoic acids (HODEs) | Products of linoleic acid oxidation, indicative of lipid peroxidation.[8] | LC-MS/MS |
Signaling Pathways and Experimental Workflows
To understand the potential role of 7,8-OMENA, it is crucial to visualize the pathways in which its analogs are involved and the workflows for their validation.
The above diagram illustrates how reactive oxygen species can lead to the formation of oxo-fatty acids from polyunsaturated fatty acids. While 9-ONA has a defined role in inflammation, the precise downstream effects of 4-ONA and 7,8-OMENA are areas for further research.
This workflow outlines the necessary steps to validate a novel biomarker like 7,8-OMENA, from initial discovery through to clinical validation and assessment of its diagnostic potential.
Experimental Protocols
Accurate quantification of oxo-fatty acids in biological samples is paramount for their validation as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques.
Protocol 1: General Workflow for GC-MS Analysis of Branched-Chain and Oxo-Fatty Acids
This protocol provides a general framework for the analysis of fatty acids, which would be applicable to 7,8-OMENA.
-
Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue).
-
Perform lipid extraction using a solvent system such as chloroform:methanol (B129727).
-
Evaporate the solvent to obtain the lipid extract.
-
-
Derivatization:
-
GC-MS Analysis:
-
Column: Utilize a capillary column appropriate for fatty acid analysis (e.g., a polar column).
-
Injection: Inject the derivatized sample into the GC system.
-
Oven Program: Implement a temperature gradient to separate the different fatty acid derivatives.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[12]
-
Protocol 2: LC-MS/MS Analysis of Oxo-Fatty Acids
LC-MS/MS offers high sensitivity and specificity for the direct analysis of oxo-fatty acids without the need for extensive derivatization.[6][7]
-
Sample Preparation:
-
For plasma or serum, protein precipitation with a solvent like acetonitrile (B52724) is often employed.
-
Solid-phase extraction (SPE) may be used for sample cleanup and concentration of the analytes.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used for the separation of fatty acids.[6]
-
Mobile Phase: A gradient of acidified water and an organic solvent (e.g., methanol or acetonitrile) is typically used for elution.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of the target analyte and a specific product ion, which provides high selectivity and sensitivity.[7]
-
Conclusion and Future Directions
While this compound is currently not an established therapeutic or diagnostic target, its structural characteristics as a branched-chain oxo-fatty acid place it in a class of molecules with demonstrated biological relevance. The well-documented roles of its isomers, 4-ONA and 9-ONA, in oxidative stress and metabolic disease pathways provide a strong rationale for further investigation into 7,8-OMENA.
Future research should focus on:
-
Developing and validating sensitive analytical methods for the quantification of 7,8-OMENA in biological samples.
-
Investigating the presence and concentration of 7,8-OMENA in preclinical models of diseases associated with oxidative stress and metabolic dysregulation.
-
Conducting comparative studies to evaluate the performance of 7,8-OMENA as a biomarker against established markers like isoprostanes and other oxo-fatty acids.
By following a systematic validation workflow, the scientific community can objectively determine the potential of this compound as a novel tool in the diagnosis and treatment of disease.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 407627-97-8 | BroadPharm [broadpharm.com]
- 6. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Lipid peroxidation products as oxidative stress biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lipidmaps.org [lipidmaps.org]
Inter-laboratory comparison for the standardization of 7-Methyl-8-oxononanoic acid measurements
A Guide to the Inter-laboratory Standardization of 7-Methyl-8-oxononanoic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
In the pursuit of reliable and reproducible biomedical research, the standardization of analytical measurements is paramount. This guide provides a framework for the inter-laboratory comparison and standardization of this compound (7-M-8-ONA) measurements. Given the current absence of formal inter-laboratory comparison studies for this specific analyte, this document serves as a foundational reference, offering a comparative overview of potential analytical methodologies, detailed experimental protocols, and expected performance characteristics based on the analysis of similar keto acids.
This compound is an intermediate in the biotin (B1667282) biosynthesis pathway.[1][2] Accurate quantification of 7-M-8-ONA is crucial for studies related to metabolism, particularly in the context of biotin-related disorders and drug development. This guide aims to facilitate the establishment of robust and harmonized analytical procedures across different laboratories.
Comparative Analysis of Analytical Methodologies
The quantification of 7-M-8-ONA in biological matrices can be effectively achieved using chromatography-mass spectrometry techniques. The two primary platforms for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and requires specific sample preparation protocols.
Table 1: Comparison of Analytical Methodologies for 7-M-8-ONA Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Derivatization | Mandatory for non-volatile analytes like 7-M-8-ONA. A two-step process involving methoximation followed by silylation is common for keto acids.[3] | Can often analyze underivatized analytes, but derivatization with agents like o-phenylenediamine (B120857) (OPD) can enhance sensitivity and chromatographic performance for keto acids.[4][5] |
| Sample Throughput | Generally lower due to the additional derivatization steps and longer chromatographic run times. | Typically higher due to simpler sample preparation and faster chromatographic methods.[4] |
| Sensitivity | Can achieve high sensitivity, but may be limited by derivatization efficiency and potential for side reactions. | Often provides excellent sensitivity and specificity, especially with tandem mass spectrometry (MS/MS).[4] |
| Matrix Effects | Less susceptible to ion suppression/enhancement compared to LC-MS. | Can be prone to matrix effects, requiring careful method development and use of internal standards. |
| Instrumentation | Widely available in many analytical laboratories. | Increasingly common, with a wide range of instrument capabilities available. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for achieving inter-laboratory comparability. Below are proposed methodologies for the analysis of 7-M-8-ONA using both GC-MS and LC-MS/MS.
Sample Preparation: A Unified Approach
A generic sample preparation protocol can be employed for the initial extraction of 7-M-8-ONA from biological matrices such as plasma or serum.
-
Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold methanol (B129727) (or another suitable organic solvent) to precipitate proteins.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 7-M-8-ONA) to the sample prior to precipitation to correct for extraction variability and matrix effects.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for further processing (derivatization for GC-MS or direct injection/derivatization for LC-MS/MS).
GC-MS Protocol
1. Derivatization:
-
Methoximation: The collected supernatant is dried under a stream of nitrogen. The residue is then treated with a solution of methoxyamine hydrochloride in pyridine (B92270) and incubated to protect the keto group and prevent tautomerization.[3]
-
Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added and the mixture is incubated to derivatize the carboxylic acid group, thereby increasing the volatility of the analyte.[3]
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection mode is typically used for trace analysis.
-
Temperature Program: An optimized temperature gradient is used to separate 7-M-8-ONA from other components in the sample.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is the most common technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and selectivity.
-
LC-MS/MS Protocol
1. Derivatization (Optional but Recommended):
-
To enhance sensitivity and chromatographic retention on reverse-phase columns, derivatization of the keto group with o-phenylenediamine (OPD) can be performed. This reaction forms a stable quinoxalinol derivative.[4][5]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivatization and analyte properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[4]
-
Visualizations
Experimental Workflow
The following diagram illustrates a recommended workflow for the analysis of 7-M-8-ONA, from sample collection to data analysis.
Caption: Proposed experimental workflow for 7-M-8-ONA analysis.
Biotin Biosynthesis Pathway
Understanding the metabolic context of 7-M-8-ONA is crucial. The following diagram depicts the canonical biotin synthesis pathway, highlighting the position of 7-M-8-ONA.
Caption: Simplified biotin biosynthesis pathway showing 7-M-8-ONA.
Considerations for Standardization
-
Reference Materials: The availability of a certified reference material for 7-M-8-ONA is essential for ensuring accuracy and traceability of measurements. Laboratories should strive to use reference materials from the same source or establish the equivalence of their in-house standards.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
-
Proficiency Testing: The establishment of a proficiency testing program, where participating laboratories analyze the same set of samples, is a critical step in assessing and improving inter-laboratory agreement.
-
Data Reporting: A standardized format for reporting results, including detailed information about the analytical method, quality control procedures, and measurement uncertainty, will facilitate data comparison and interpretation.
References
- 1. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 7-Methyl-8-oxononanoic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Methyl-8-oxononanoic acid, tailored for researchers, scientists, and drug development professionals.
Proper disposal of this compound is critical due to its potential hazards. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Adherence to strict disposal protocols is necessary to mitigate these risks and ensure compliance with regulatory standards.
Physicochemical and Hazard Information
A summary of key quantitative and hazard data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₃ | [1][3][4][5] |
| Molecular Weight | 186.25 g/mol | [5] |
| CAS Number | 407627-97-8 | [1][2][3] |
| Purity | >95% | [3][4] |
| Appearance | Not specified | |
| Storage Temperature | -20°C | [3] |
| GHS Hazard Statements | H302, H315, H319, H335, H412 | [1][2] |
| Harmful if swallowed | [1] | |
| Causes skin irritation | [1][2] | |
| Causes serious eye irritation | [1][2] | |
| May cause respiratory irritation | [1] | |
| Harmful to aquatic life with long lasting effects | [2] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
Handle the compound in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container in accordance with local, regional, and national regulations. [1][2] The following protocol provides a general framework for this process. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Segregation and Collection
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.[6]
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tightly closing lid.[1][6]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
Neutralization (For Small Quantities, if Permissible)
In some instances, for very small quantities of acidic waste, neutralization may be an acceptable pre-treatment step before disposal, but only if allowed by your institution and local regulations.[7] Never dispose of the pure or neutralized organic compound down the drain without explicit EHS approval. [6]
Experimental Protocol for Neutralization of Small Aqueous Solutions:
-
Work in a Chemical Fume Hood: Perform all steps within a certified chemical fume hood.[7]
-
Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate or sodium carbonate in water.
-
Cool the Base: Place the container of the basic solution in an ice-water bath to manage the exothermic reaction.
-
Slow Addition: Slowly and carefully add the acidic waste to the cold, stirring basic solution. Never add water or base to the acid. [8]
-
Monitor pH: Continuously monitor the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Target pH: Continue adding the acidic waste until the pH of the solution is between 5.5 and 9.5.[7]
-
Collection: Collect the neutralized solution in a hazardous waste container labeled appropriately for aqueous waste.
Decontamination of Labware
-
Glassware and other equipment contaminated with this compound should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
This solvent rinse must be collected as hazardous waste in a separate, appropriately labeled container for halogen-free solvent waste.[6]
Professional Waste Disposal
-
The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[6][8]
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[6]
-
Your institution's EHS department will coordinate the collection and final disposal of the waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. This compound, 407627-97-8 | BroadPharm [broadpharm.com]
- 4. keyorganics.net [keyorganics.net]
- 5. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 7-Methyl-8-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 7-Methyl-8-oxononanoic acid (CAS No: 407627-97-8). Adherence to these procedures is paramount for ensuring a safe laboratory environment and minimizing risks.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
May cause respiratory irritation[1]
-
Harmful to aquatic life with long-lasting effects[2]
It is crucial to handle this compound with caution in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[3][4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent contact and exposure.
| Body Part | Required PPE | Material/Standard | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and/or face shield | Splash-proof, polycarbonate lenses | Essential for protecting eyes from splashes.[3][6] Standard safety glasses are not sufficient. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber | Inspect gloves for any signs of degradation or perforation before use.[3][4] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[4] |
| Body | Laboratory coat | Standard lab coat | A fully fastened lab coat provides a barrier against accidental spills.[4] For larger quantities, an impervious apron should be worn.[3] |
| Respiratory | Use in a well-ventilated area or fume hood | N/A | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3] |
| Feet | Closed-toe shoes | N/A | Protects feet from spills and falling objects.[4] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to control exposure to vapors.[3][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Safe Handling Practices:
-
Do not breathe dust or vapors.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep the container tightly sealed when not in use.[2]
Storage:
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[2][5]
-
Recommended storage temperature is -20°C for long-term storage.[7][8]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Waste Segregation: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[9] Do not mix with other waste streams.[4][9]
-
Container: Use a compatible container (e.g., glass or polyethylene) with a secure lid.[9]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name.[9]
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[2][9] Do not dispose of down the drain.[9]
Experimental Workflow: Safe Handling Procedure
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. This compound, 407627-97-8 | BroadPharm [broadpharm.com]
- 8. biocrick.com [biocrick.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
